molecular formula C9H10N2O2 B592554 6-Methoxy-2-methyl-benzoimidazol-1-ol CAS No. 10066-11-2

6-Methoxy-2-methyl-benzoimidazol-1-ol

Cat. No.: B592554
CAS No.: 10066-11-2
M. Wt: 178.191
InChI Key: SHMRWCVOOQNRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methyl-benzoimidazol-1-ol is a functionalized benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged scaffold in pharmacology due to its structural similarity to naturally occurring nucleotides, which allows it to interact with a wide range of biological targets . Researchers explore such derivatives primarily for their potential as enzyme inhibitors. The specific methoxy and methyl substituents on the core structure are typically investigated for their influence on the molecule's electronic properties, binding affinity, and metabolic stability, which are critical parameters in lead compound optimization . Benzimidazole-based compounds are widely reported in scientific literature to exhibit a range of bioactivities, including acting as inhibitors for kinases, topoisomerases, and epigenetic regulators like histone deacetylases (HDACs) . The structure-activity relationship (SAR) of analogous compounds suggests that substitutions at the 2- and 6- positions can be pivotal for modulating biological activity and selectivity . Consequently, this compound serves as a versatile synthetic intermediate or a core structure for developing novel therapeutic agents in oncology and other disease research areas . It is intended for use in controlled laboratory settings to investigate biochemical pathways and cellular processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-6-methoxy-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-10-8-4-3-7(13-2)5-9(8)11(6)12/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMRWCVOOQNRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251707
Record name 1-Hydroxy-6-methoxy-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10066-11-2
Record name 1-Hydroxy-6-methoxy-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10066-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-6-methoxy-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 6-Methoxy-2-methyl-benzoimidazol-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the nitration of a commercially available starting material, followed by a selective reduction and subsequent cyclization to yield the target N-hydroxy-benzimidazole derivative. Detailed experimental protocols for each key transformation are provided below, based on established chemical literature for analogous reactions.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from 4-methoxyacetanilide:

  • Nitration: Introduction of a nitro group ortho to the acetamido group of 4-methoxyacetanilide to form N-(4-methoxy-2-nitrophenyl)acetamide.

  • Selective Reduction: Selective reduction of the nitro group of N-(4-methoxy-2-nitrophenyl)acetamide to a hydroxylamine functionality, yielding N-(2-hydroxylamino-5-methoxyphenyl)acetamide.

  • Cyclization: Acid-catalyzed intramolecular cyclization of N-(2-hydroxylamino-5-methoxyphenyl)acetamide to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound, based on literature precedents for similar transformations.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)
1Nitration4-MethoxyacetanilideN-(4-methoxy-2-nitrophenyl)acetamideAcetic anhydride, H₂SO₄, HNO₃Chlorobenzene20-250.5~99150-151[1]
2Selective ReductionN-(4-methoxy-2-nitrophenyl)acetamideN-(2-hydroxylamino-5-methoxyphenyl)acetamideHydrazine hydrate, Pd/CEthanol252-470-80 (estimated)N/A
3CyclizationN-(2-hydroxylamino-5-methoxyphenyl)acetamideThis compoundAcetic AcidN/A80-1001-280-90 (estimated)N/A

Experimental Protocols

Step 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide

This procedure is adapted from the nitration of 4-methoxyacetanilide.

Materials:

  • 4-Methoxyacetanilide

  • Chlorobenzene

  • Acetic anhydride

  • 92% Sulfuric acid

  • 62.3% Nitric acid

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxyacetanilide in chlorobenzene.

  • Add acetic anhydride dropwise to the solution. The temperature may rise; maintain it around 65°C.

  • After the addition is complete, stir the mixture for 15 minutes at 65°C.

  • Cool the mixture to approximately 30°C to initiate the precipitation of the acetylated product.

  • Carefully add 92% sulfuric acid while maintaining the temperature between 30-40°C.

  • Cool the mixture further and add 62.3% nitric acid dropwise, ensuring the temperature does not exceed 25°C. The color of the reaction mixture is expected to change from blue to brown.

  • After the addition of nitric acid, stir the reaction mixture for 20 minutes at 20-25°C to complete the reaction.

  • Pour the reaction mixture into a stirred mixture of ice and water to precipitate the product.

  • Filter the resulting yellow suspension, wash the filter cake with ice-water, and press to remove excess liquid.

  • The crude product, N-(4-methoxy-2-nitrophenyl)acetamide, can be dried. The expected purity is around 99%, with a melting point of approximately 150-151°C[1].

Step 2: Selective Reduction to N-(2-hydroxylamino-5-methoxyphenyl)acetamide

This protocol is a general method for the selective reduction of an aromatic nitro group to a hydroxylamine in the presence of an amide functionality.

Materials:

  • N-(4-methoxy-2-nitrophenyl)acetamide

  • Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate

Procedure:

  • Suspend N-(4-methoxy-2-nitrophenyl)acetamide in ethanol in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C to the suspension.

  • While stirring the mixture at room temperature, add hydrazine hydrate dropwise. The reaction is exothermic and may require cooling to maintain the temperature around 25°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-(2-hydroxylamino-5-methoxyphenyl)acetamide. This intermediate is often used directly in the next step without further purification due to its potential instability.

Step 3: Cyclization to this compound

This procedure is based on the acid-catalyzed cyclization of N-acyl-o-hydroxylaminoaniline derivatives.

Materials:

  • N-(2-hydroxylamino-5-methoxyphenyl)acetamide

  • Glacial acetic acid

Procedure:

  • To the crude N-(2-hydroxylamino-5-methoxyphenyl)acetamide from the previous step, add glacial acetic acid.

  • Heat the mixture with stirring to 80-100°C for 1-2 hours. The acetic acid serves as both the solvent and the catalyst for the cyclization.

  • Monitor the formation of the benzimidazole ring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by pouring the reaction mixture into ice water and neutralizing with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Selective Reduction cluster_step3 Step 3: Cyclization A 4-Methoxyacetanilide reagents1 + Acetic anhydride + H₂SO₄, HNO₃ A->reagents1 B N-(4-methoxy-2-nitrophenyl)acetamide reagents2 + Hydrazine hydrate + Pd/C B->reagents2 reagents1->B C N-(2-hydroxylamino-5-methoxyphenyl)acetamide reagents3 + Acetic Acid (Heat) C->reagents3 reagents2->C D This compound reagents3->D

Caption: Proposed three-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start step1 Nitration of 4-Methoxyacetanilide start->step1 step1_purification Precipitation & Filtration step1->step1_purification step2 Selective Reduction of Nitro Intermediate step1_purification->step2 step2_workup Catalyst Filtration & Solvent Evaporation step2->step2_workup step3 Acid-Catalyzed Cyclization step2_workup->step3 step3_purification Precipitation, Filtration & Recrystallization step3->step3_purification end Final Product: This compound step3_purification->end

Caption: Workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-2-methyl-benzoimidazol-1-ol and its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide focuses on the synthesis and characterization of 6-Methoxy-2-methyl-benzoimidazol-1-ol (also known as 1-hydroxy-6-methoxy-2-methyl-1H-benzimidazole), a benzimidazole N-oxide derivative. Due to the limited availability of direct experimental data for this specific N-oxide, this guide also provides a comprehensive overview of its immediate precursor, 6-methoxy-2-methyl-1H-benzimidazole . The methodologies for the synthesis of the parent benzimidazole and general protocols for N-oxidation are detailed to provide a complete roadmap for researchers in this field.

Physicochemical and Spectral Data

Quantitative data for the target compound and its precursor are summarized below for comparative analysis. Data for this compound is limited, and where available, it is noted.

Table 1: Physicochemical Properties

Property6-methoxy-2-methyl-1H-benzimidazole1-hydroxy-6-methoxy-2-methyl-1H-benzimidazole
CAS Number 6645-54-110066-11-2[1]
Molecular Formula C₉H₁₀N₂OC₉H₁₀N₂O₂[1]
Molecular Weight 162.19 g/mol 178.19 g/mol [1]
Predicted XlogP 2.1Not available
Appearance SolidNot available
Melting Point 172-174 °CNot available

Table 2: Spectral Data for 6-methoxy-2-methyl-1H-benzimidazole

Spectral Data TypeObserved Peaks/Signals
¹H NMR (DMSO-d₆) δ (ppm): 12.15 (s, 1H, NH), 7.27-8.12 (m, 3H, Ar-H), 3.72 (s, 3H, OCH₃), 2.08 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): 151.8, 135.5, 132.4, 129.9, 128.8, 123.7, 122.3, 119.4, 111.9, 55.8 (OCH₃), 14.2 (CH₃)[2][3]
IR (KBr, cm⁻¹) 3439 (N-H), 2965 (C-H, aliphatic), 1613 (C=N), 1244 (C-O)

Experimental Protocols

Synthesis of 6-methoxy-2-methyl-1H-benzimidazole

This synthesis is a classic Phillips-Ladenburg reaction involving the condensation of an o-phenylenediamine with a carboxylic acid.

Experimental Workflow: Synthesis of 6-methoxy-2-methyl-1H-benzimidazole

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up A 4-methoxy-o-phenylenediamine C Reflux in 4N HCl A->C B Glacial Acetic Acid B->C D Cooling C->D 2 hours E Neutralization with NH4OH D->E F Filtration E->F G Washing with H2O F->G H Recrystallization from Ethanol G->H I 6-methoxy-2-methyl-1H-benzimidazole H->I

Caption: Reaction scheme for the synthesis of 6-methoxy-2-methyl-1H-benzimidazole.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methoxy-o-phenylenediamine (10 mmol) and glacial acetic acid (12 mmol).

  • Reaction: Add 4N hydrochloric acid (20 mL) to the flask. Heat the mixture to reflux for 2 hours.

  • Work-up: After cooling the reaction mixture to room temperature, slowly add ammonium hydroxide solution until the pH is neutral, leading to the precipitation of the product.

  • Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure 6-methoxy-2-methyl-1H-benzimidazole.

Synthesis of this compound (General Approach)

Direct oxidation of benzimidazoles to their N-oxides is often challenging. A more reliable method involves the cyclization of an appropriate N-substituted o-nitroaniline precursor.

General Signaling Pathway: Synthesis of Benzimidazole N-oxides

G cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Reductive Cyclization A 4-methoxy-2-nitroaniline C N-(4-methoxy-2-nitrophenyl)acetamide A->C B Acetic Anhydride B->C D N-(4-methoxy-2-nitrophenyl)acetamide C->D G This compound D->G E Reducing Agent (e.g., Na2S2O4) E->G F Base (e.g., NaOH) F->G

Caption: General two-step synthesis pathway for benzimidazole N-oxides.

Detailed Protocol (Adapted from general methods):

Step 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide [4]

  • Reaction Setup: Dissolve 4-methoxy-2-nitroaniline (20 mmol) in glacial acetic acid (30 mL).

  • Reaction: Add acetic anhydride (24 mmol) to the solution and stir the mixture at room temperature for 18 hours.

  • Work-up: Remove the solvent under vacuum.

  • Purification: Recrystallize the residue from an aqueous solution to yield pure N-(4-methoxy-2-nitrophenyl)acetamide.[4]

Step 2: Reductive Cyclization to this compound

  • Reaction Setup: In a suitable solvent such as ethanol or a dioxane-water mixture, dissolve N-(4-methoxy-2-nitrophenyl)acetamide (10 mmol).

  • Reaction: Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), and a base, such as sodium hydroxide. Heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid). The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Biological Activities of Benzimidazole Derivatives

Benzimidazole and its derivatives are known to possess a wide range of pharmacological activities.[5][6] These include:

  • Antimicrobial Activity: Effective against various strains of bacteria and fungi.

  • Antiviral Activity: Inhibition of viral replication for viruses such as HIV and influenza.

  • Anticancer Activity: Some derivatives have shown potent antiproliferative effects on various cancer cell lines.[7]

  • Antiparasitic Activity: Used in the treatment of infections caused by protozoa and helminths.[8]

  • Antioxidant Activity: The benzimidazole nucleus can act as a scavenger of free radicals.[7]

The introduction of a methoxy group at the 6-position and a methyl group at the 2-position, as in 6-methoxy-2-methyl-1H-benzimidazole, can modulate these activities. The N-oxide functionality in this compound could potentially alter the pharmacokinetic profile and biological activity, making it an interesting candidate for further investigation.

Conclusion

This technical guide provides a foundational understanding of this compound and its precursor, 6-methoxy-2-methyl-1H-benzimidazole. While experimental data on the N-oxide is scarce, the provided synthetic protocols, based on established methods for analogous compounds, offer a clear path for its preparation and subsequent study. The compiled data on the parent benzimidazole serves as a valuable reference for characterization. Further research into the biological activities of this compound is warranted to explore its potential in drug discovery and development.

References

An In-depth Technical Guide on the Chemical Properties of 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 6-Methoxy-2-methyl-benzoimidazol-1-ol is limited in publicly accessible literature. This guide provides a comprehensive overview based on the properties of the parent compound, 6-methoxy-2-methyl-1H-benzimidazole, and established principles of benzimidazole N-oxide chemistry. The existence of the target compound is confirmed under the chemical name 1H-Benzimidazole, 1-hydroxy-6-methoxy-2-methyl-, with CAS Number 10066-11-2[1].

Core Chemical Properties

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. The introduction of an N-oxide moiety can modulate these properties by altering electronic effects, polarity, and metabolic pathways. The N-oxide group, being a strong polarizable push-pull system, can uniquely influence the molecule's interactions.

Physicochemical Properties of the Parent Compound: 6-Methoxy-2-methyl-1H-benzimidazole

To establish a baseline, the properties of the parent benzimidazole are summarized below.

PropertyValueSource
Molecular Formula C9H10N2OPubChemLite[2]
Molecular Weight 162.19 g/mol Chemical Synthesis Database[3]
Monoisotopic Mass 162.07932 DaPubChemLite[2]
Predicted XlogP 2.1PubChemLite[2]
SMILES CC1=NC2=C(N1)C=C(C=C2)OCPubChemLite[2]
InChI InChI=1S/C9H10N2O/c1-6-10-8-4-3-7(12-2)5-9(8)11-6/h3-5H,1-2H3,(H,10,11)PubChemLite[2]
InChIKey KNQUHMCADKEUNP-UHFFFAOYSA-NPubChemLite[2]
Inferred Physicochemical Properties of this compound

The properties of the N-oxide can be inferred by considering the addition of an oxygen atom to the parent structure.

PropertyInferred ValueBasis of Inference
Molecular Formula C9H10N2O2Addition of one oxygen atom
Molecular Weight 178.19 g/mol Addition of atomic mass of oxygen (16.00) to the parent compound's molecular weight. This is also the confirmed molecular weight.[1]
Monoisotopic Mass 178.07423 DaCalculated by adding the mass of one oxygen atom
Predicted XlogP Lower than 2.1The N-oxide group increases polarity, which generally lowers the XlogP value.
Hydrogen Bond Acceptors IncreasedThe oxygen atom of the N-oxide group can act as a hydrogen bond acceptor.
Solubility Increased aqueous solubilityThe increased polarity from the N-oxide group is expected to enhance solubility in polar solvents.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton signals on the benzimidazole core would be expected to shift compared to the parent compound due to the electronic effect of the N-oxide. Protons closer to the N-oxide group would experience a more significant downfield shift.

  • ¹³C NMR: Similarly, the carbon signals in the benzimidazole ring will be influenced by the N-oxide. The carbons directly bonded to the nitrogen atoms will show the most pronounced shifts.

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) values for the parent compound, 6-methoxy-2-methyl-1H-benzimidazole, have been calculated. These values provide an indication of the ion's size and shape in the gas phase.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 163.08660131.3
[M+Na]⁺ 185.06854142.7
[M-H]⁻ 161.07204132.9
[M+NH₄]⁺ 180.11314152.3
[M+K]⁺ 201.04248139.3
Data from PubChemLite for 6-methoxy-2-methyl-1H-benzimidazole[2]

For this compound, the molecular ion peak in mass spectrometry would be expected at an m/z corresponding to its molecular weight (178.19).

Experimental Protocols

Direct oxidation of benzimidazoles to their N-oxides is generally not a feasible synthetic route[4]. The synthesis of benzimidazole N-oxides typically involves the cyclization of appropriate 2-nitroaniline precursors[4][5][6].

Proposed Synthesis of this compound

This proposed synthesis is based on established methods for preparing benzimidazole N-oxides.

Step 1: N-alkylation of 4-methoxy-2-nitroaniline

  • To a solution of 4-methoxy-2-nitroaniline in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

  • Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-ethyl-4-methoxy-2-nitroaniline.

Step 2: Reductive Cyclization to form the Benzimidazole N-oxide

This step is a conceptual adaptation, as the direct formation from an N-ethyl precursor is one of several possible routes. A more common approach involves the cyclization of an N-substituted 2-nitroaniline with an appropriate functional group that will form the 2-position of the benzimidazole ring. For a 2-methyl group, this would typically involve a precursor like N-(1-(4-methoxy-2-nitrophenyl)amino)ethan-1-one.

A plausible general procedure for the base-mediated cyclization of a suitable precursor is as follows:

  • Dissolve the N-substituted 2-nitroaniline precursor in a mixture of dioxane and water (e.g., 60% 1,4-dioxane-water)[5].

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with an acid (e.g., HCl).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by crystallization or column chromatography.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Precursor Formation cluster_step3 Step 3: Cyclization 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline N-ethyl-4-methoxy-2-nitroaniline N-ethyl-4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline->N-ethyl-4-methoxy-2-nitroaniline Ethyl iodide, K2CO3 Precursor Suitable Precursor (e.g., N-(1-(4-methoxy-2-nitrophenyl)amino)ethan-1-one) N-ethyl-4-methoxy-2-nitroaniline->Precursor Acylation/Modification Target 6-Methoxy-2-methyl- benzoimidazol-1-ol Precursor->Target NaOH, Dioxane/H2O, Reflux

Caption: Proposed synthesis workflow for this compound.

Logical Relationship of Benzimidazole and its N-Oxide

Logical_Relationship Parent 6-Methoxy-2-methyl-1H-benzimidazole N_Oxide This compound Parent->N_Oxide N-Oxidation (Indirect Methods) Properties Chemical & Biological Properties Parent->Properties N_Oxide->Properties Modulates Reactivity Modified Reactivity N_Oxide->Reactivity Introduces Synthesis Cyclization of 2-Nitroaniline Precursor Synthesis->N_Oxide Leads to

Caption: Relationship between the parent benzimidazole and its N-oxide derivative.

References

An In-Depth Technical Guide to 6-Methoxy-2-methyl-benzoimidazol-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Methoxy-2-methyl-benzoimidazol-1-ol (CAS Number: 10066-11-2), a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1][2][3] This document consolidates available data on the target compound and its close structural analogs, focusing on physicochemical properties, experimental protocols, and potential biological activities to support further research and development.

Note on Data Availability: Direct experimental data for this compound is limited in publicly accessible literature. Therefore, this guide leverages data from closely related analogs, primarily 6-methoxy-2-methyl-1H-benzimidazole and other benzimidazole N-oxides, to provide a foundational understanding. All data derived from analogs will be clearly indicated.

Physicochemical Properties

Quantitative data for this compound and its key analogs are summarized below for comparative analysis.

PropertyThis compound6-methoxy-2-methyl-1H-benzimidazole (Analog)6-Methoxy-1H-benzimidazole-2-methanol (Analog)
CAS Number 10066-11-2[4]94-87-1 (Not explicitly found, CID 3509826)[5]20033-99-2[6]
Molecular Formula C₉H₁₀N₂O₂[4]C₉H₁₀N₂O[5]C₉H₁₀N₂O₂[6]
Molecular Weight 178.19 g/mol 162.19 g/mol [7]178.19 g/mol [6]
Appearance Not specifiedNot specifiedNot specified
Melting Point Not specifiedNot specified[7]Not specified
Boiling Point Not specifiedNot specified[7]Not specified
Solubility Not specifiedNot specifiedGenerally soluble in organic solvents[6]
Predicted XlogP Not specified2.1[5]Not specified

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific research. Below are generalized protocols for the synthesis and biological evaluation of benzimidazole derivatives, based on literature for analogous compounds.

Synthesis of Benzimidazole Derivatives

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8] For N-oxides, a common route is the base-mediated cyclization of o-nitroanilines.[9]

General Procedure for the Synthesis of 2-Aryl Benzimidazole N-oxides (Microwave-Assisted): [9]

  • Reaction Setup: In a microwave-safe vial, combine the substituted o-nitroaniline and the desired aryl aldehyde in a suitable solvent such as ethanol or water.

  • Microwave Irradiation (Step 1): Heat the reaction mixture in a microwave reactor for a specified time (e.g., 20 minutes) and temperature (e.g., 120 °C) to facilitate the formation of the aniline intermediate.

  • Cyclization (Step 2): To the reaction mixture, add an aqueous solution of a base, such as potassium carbonate (e.g., 0.5 M).

  • Microwave Irradiation (Step 2): Subject the mixture to a second round of microwave heating under similar conditions as the first step to induce cyclization.

  • Work-up: Upon completion, the crude product often precipitates and can be isolated by simple filtration, eliminating the need for extensive extraction procedures.[9]

  • Purification: The isolated solid can be further purified by recrystallization or column chromatography.

Biological Activity Evaluation

Benzimidazole derivatives are frequently screened for a variety of biological activities.

Antimicrobial Activity Screening (Microdilution Method): [10]

  • Preparation of Test Compounds: Dissolve the synthesized benzimidazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Bacterial/Fungal Strains: Use standardized strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans).

  • Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate growth medium.

  • Inoculation: Add a standardized suspension of the microbial strain to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. A colorimetric indicator such as p-iodonitrotetrazolium chloride (INT) can be used to aid in the visualization of microbial growth.[10]

Antioxidant Activity (DPPH Free Radical Scavenging Assay): [8]

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to the control. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[8]

Visualizations

General Synthesis Workflow for Benzimidazole Derivatives

This diagram illustrates a generalized synthetic pathway for producing benzimidazole derivatives, highlighting the key reaction steps.

G cluster_conditions Reaction Conditions Reactants o-Phenylenediamine + Carboxylic Acid / Aldehyde Intermediate Condensation Reaction Reactants->Intermediate Reflux / Catalyst Product Benzimidazole Derivative Intermediate->Product Cyclization Acid or Base Catalyst Acid or Base Catalyst Heating (Conventional or Microwave) Heating (Conventional or Microwave)

Caption: Generalized workflow for the synthesis of benzimidazoles.

Conceptual Signaling Pathway for Anticancer Activity of Benzimidazoles

The anticancer mechanism of benzimidazole derivatives can be multifaceted. This diagram presents a conceptual pathway based on the known activities of this class of compounds, such as the inhibition of specific kinases.

G Benzimidazole_Derivative Benzimidazole Derivative Target_Kinase Target Protein Kinase (e.g., VEGFR, EGFR) Benzimidazole_Derivative->Target_Kinase Inhibition Apoptosis Apoptosis Benzimidazole_Derivative->Apoptosis Induction Downstream_Signaling Downstream Signaling Cascades Target_Kinase->Downstream_Signaling Activation Target_Kinase->Apoptosis Inhibition of Anti-apoptotic Signals Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotion

Caption: Conceptual anticancer mechanism of benzimidazoles.

Biological Activity and Potential Applications

  • Anticancer: Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases.[3]

  • Antimicrobial: The benzimidazole core is found in several antimicrobial agents, exhibiting activity against bacteria, fungi, and viruses.[1][11]

  • Antiprotozoal: Benzimidazole N-oxides have been reported to show promising activity against protozoa such as Trypanosoma cruzi and Trichomonas vaginalis.[12]

  • Antioxidant: Certain substituted benzimidazoles have been shown to possess significant antioxidant properties, which can be evaluated using assays like the DPPH radical scavenging method.[8][10]

The unique N-oxide functionality in compounds like this compound can act as a push-pull electron donor/acceptor group, which may enhance solubility in polar solvents and contribute to unique biological properties.[9][13]

Conclusion

This compound represents an interesting, yet understudied, member of the pharmacologically significant benzimidazole family. While a detailed experimental profile for this specific compound is yet to be established in the public domain, the wealth of information available for its structural analogs provides a strong foundation for future research. The synthetic protocols and biological evaluation methods outlined in this guide, derived from closely related benzimidazole derivatives, offer a starting point for researchers and drug development professionals to explore the therapeutic potential of this and similar molecules. Further investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully elucidate its potential contributions to medicinal chemistry.

References

The Enigmatic Potential of 6-Methoxy-2-methyl-benzoimidazol-1-ol: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Anticipated Biological Activities and Methodologies for a Novel Benzimidazole N-oxide.

While direct experimental data on the biological activity of 6-Methoxy-2-methyl-benzoimidazol-1-ol remains to be published, its chemical structure, belonging to the benzimidazole N-oxide class, places it in a category of compounds with a rich and diverse pharmacological profile. This technical guide consolidates the known biological activities of structurally similar benzimidazole derivatives to provide a predictive framework for the potential therapeutic applications and experimental evaluation of this novel molecule.

Benzimidazole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of a methoxy group at the 6-position and a methyl group at the 2-position, combined with the N-oxide functionality, is anticipated to modulate these activities, potentially leading to enhanced efficacy or novel mechanisms of action.

Predicted Biological Activities and Supporting Data from Related Compounds

Based on the extensive research into benzimidazole derivatives, this compound is hypothesized to possess several key biological activities. The following tables summarize quantitative data from studies on analogous compounds, offering a valuable reference for planning future investigations.

Table 1: Antiproliferative and Cytotoxic Activities of Benzimidazole Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference
N-methyl-substituted benzimidazole with hydroxyl and methoxy groupsMCF-73.1[1]
2-hydroxy-4-methoxy-substituted N-isobutyl benzimidazoleVarious2.2–4.4[1]
2-hydroxy-substituted N-methyl benzimidazoleHCT 1163.7[1]
2-hydroxy-substituted N-methyl benzimidazoleMCF-71.2[1]
2-hydroxy-substituted N-methyl benzimidazoleHEK 2935.3[1]
A novel benzimidazole saltMCF-722.41[2]
A novel benzimidazole saltHepG225.14[2]
A novel benzimidazole saltDLD-141.97[2]
Table 2: Antimicrobial Activities of Benzimidazole Derivatives
Compound/DerivativeBacterial StrainMIC (µM)Reference
Benzimidazole with two hydroxy and one methoxy groupE. faecalis8[1]
Various pyrazoline derivatives with methoxy substitutionVarious32-512 µg/mL[3]
Table 3: Antioxidant Activity of Benzimidazole Derivatives
Compound/DerivativeAssayActivity MetricReference
Various hydroxy- and methoxy-substituted benzimidazolesDPPH, ABTS, FRAPSignificantly improved vs. BHT[1]

Key Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of well-established in vitro and in vivo assays should be employed. The following protocols are based on methodologies reported for analogous benzimidazole compounds.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture Culture Cancer Cell Lines seeding Seed Cells into 96-well Plates cell_culture->seeding incubation1 Incubate (24h) seeding->incubation1 treatment Add Compound to Wells incubation1->treatment compound_prep Prepare Serial Dilutions of Compound compound_prep->treatment incubation2 Incubate (e.g., 72h) treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read Absorbance (e.g., 570 nm) add_solubilizer->read_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Antimicrobial Activity Screening (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Microbroth Dilution:

Microbroth_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare Two-fold Serial Dilutions of Compound dispense_compound Dispense Dilutions into 96-well Plate compound_dilution->dispense_compound bacterial_suspension Prepare Standardized Bacterial Suspension (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension bacterial_suspension->inoculate dispense_compound->inoculate incubate Incubate at 37°C for 24h inoculate->incubate visual_inspection Visually Inspect for Turbidity incubate->visual_inspection determine_mic Determine MIC (Lowest Concentration with No Visible Growth) visual_inspection->determine_mic

Caption: Workflow for MIC determination via microbroth dilution.

Detailed Steps:

  • Serial Dilution: Prepare a series of dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

  • Incubation: Incubate the plates at an appropriate temperature and duration.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be identified, the activities of related compounds suggest several potential signaling pathways that could be modulated.

Apoptosis Induction in Cancer Cells

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothesized Apoptotic Signaling:

Apoptosis_Pathway cluster_compound Compound Action cluster_pathways Cellular Pathways Compound 6-Methoxy-2-methyl- benzoimidazol-1-ol ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) Compound->Bax Caspase8 Caspase-8 Activation Compound->Caspase8 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways targeted by the compound.

Investigations into the apoptotic potential of this compound could involve measuring the expression levels of key proteins such as Bax, Bcl-2, and caspases (-3, -8, -9) in treated cancer cells.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule within the pharmacologically significant benzimidazole class. Based on the activities of structurally related compounds, it is a strong candidate for possessing antiproliferative, antimicrobial, and antioxidant properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a robust framework for initiating a comprehensive biological evaluation. Future research should focus on synthesizing the compound and systematically screening it against a panel of cancer cell lines and microbial strains. Subsequent mechanistic studies will be crucial to elucidate its molecular targets and signaling pathways, ultimately paving the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide on 6-Methoxy-2-methyl-benzoimidazol-1-ol and Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. The fusion of a benzene ring with an imidazole ring imparts a unique combination of aromaticity, hydrogen bonding capability, and steric features, allowing for diverse interactions with biological targets. Substitutions on the benzimidazole ring system, such as methoxy and methyl groups, can significantly modulate the physicochemical properties and biological activities of these compounds. The introduction of a hydroxyl group at the N-1 position to form a benzimidazol-1-ol (or N-hydroxy-benzimidazole) is a less common but intriguing modification that can alter the electronic properties, metabolic stability, and target-binding interactions of the parent molecule. This technical guide aims to provide a comprehensive review of the synthesis, properties, and potential applications of 6-Methoxy-2-methyl-benzoimidazol-1-ol by examining the literature on analogous compounds.

Synthesis and Characterization

While a specific synthetic protocol for this compound is not documented, its synthesis can be extrapolated from established methods for preparing substituted benzimidazoles and N-hydroxy heterocycles. A plausible synthetic route would likely involve the cyclization of a substituted o-phenylenediamine precursor.

General Synthetic Approach for Substituted Benzimidazoles

The most common method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile). For 2-methyl substituted benzimidazoles, acetic acid is a common reagent.[1]

dot

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-1H-benzimidazoles (General Procedure)

This protocol is adapted from a method utilizing ZnO nanoparticles as a catalyst for the cyclocondensation reaction.[2]

  • Dissolve the o-phenylenediamine derivative (10 mmol) and the corresponding aldehyde (10 mmol) in absolute ethanol (50 mL).

  • Add ZnO nanoparticles (0.02 mol%) to the mixture.

  • Stir the reaction mixture at 70°C for a period ranging from 15 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, wash the product with an ethanol-water (1:1) mixture.

  • Recrystallize the crude product from ethanol to obtain the purified 2-substituted-1H-benzimidazole.

Protocol 2: N-Alkylation of Benzimidazoles (General Procedure)

This protocol describes a general method for the N-substitution of a benzimidazole core.[3]

  • To a solution of the 6-substituted 1H-benzimidazole derivative (1 mmol) in acetonitrile (10 mL), add potassium carbonate (1 mmol).

  • Add the desired substituted halide (1.2 mmol) to the mixture at 80°C.

  • Heat the reaction mixture for 12-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into an ice/water mixture to precipitate the product.

  • Filter the solid product and purify by column chromatography on silica gel.

Quantitative Data

Quantitative data for the specific target compound is unavailable. However, the following table summarizes representative biological activity data for related substituted benzimidazole derivatives to provide a comparative context.

Compound/Derivative ClassTarget/AssayIC50/MIC/ActivityReference
N-methyl-substituted hydroxy- and methoxy-benzimidazolesMCF-7 cell line (Antiproliferative)IC50 = 3.1 µM[4]
2-methyl-1H-benzimidazoleDPPH radical scavenging (Antioxidant)IC50 = 144.84 µg/ml[1]
2-methyl-1H-benzimidazoleBrine shrimp lethality (Cytotoxicity)LC50 = 0.42 µg/ml[1]
6-chloro/nitro-1H-benzimidazole derivativesVarious cancer cell lines (Anticancer)IC50 ranging from 1.84 to 10.28 µg/mL[5]
Methoxy-substituted benzimidazoleAnti-inflammatory activity43.5% paw edema inhibition[6]
Benzimidazole derivativesE. coli (Antibacterial)MIC = 5.4 µM[7]
Benzimidazole derivativesC. albicans (Antifungal)MIC = 5.4 µM[7]

Biological Activities and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[8] The mechanism of action often involves interference with key cellular processes. For instance, some benzimidazole-based drugs, like albendazole, function by inhibiting microtubule polymerization.[9] In the context of cancer, benzimidazole derivatives have been reported to target various signaling pathways involved in cell proliferation, survival, and angiogenesis.

Given the common anticancer activity reported for benzimidazole derivatives, a hypothetical signaling pathway that could be modulated by this compound is the receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer.

dot

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS Target_Compound 6-Methoxy-2-methyl- benzoimidazol-1-ol Target_Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway by the target compound.

Conclusion

While specific experimental data on this compound remains to be elucidated, the extensive research on related benzimidazole derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The synthetic accessibility of the benzimidazole core, coupled with the diverse biological activities exhibited by its substituted analogues, suggests that this compound and similar N-hydroxy derivatives are promising candidates for further investigation in drug discovery and development. Future research should focus on the targeted synthesis and comprehensive biological evaluation of this and other N-hydroxy-benzimidazoles to fully explore their therapeutic potential.

References

Spectroscopic and Synthetic Profile of 6-Methoxy-2-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for 6-methoxy-2-methyl-1H-benzimidazole. Due to the limited availability of experimental data for 6-Methoxy-2-methyl-benzoimidazol-1-ol, this document focuses on its closely related and well-characterized analog, 6-methoxy-2-methyl-1H-benzimidazole. This compound serves as a valuable reference for researchers working with substituted benzimidazole scaffolds, which are of significant interest in medicinal chemistry and materials science.

Spectroscopic Data

The structural elucidation of 6-methoxy-2-methyl-1H-benzimidazole is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of 6-methoxy-2-methyl-1H-benzimidazole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.20s-NH
7.48-7.42dd-C4-H & C7-H
7.09-7.06m-C5-H & C6-H
2.46s-CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of 6-methoxy-2-methyl-1H-benzimidazole

Chemical Shift (δ) ppmAssignment
151.15C2
138.91C7a
130.90C3a
114.17C5/C6
14.54CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[1]

Table 3: IR Spectroscopic Data of 6-methoxy-2-methyl-1H-benzimidazole

Wavenumber (cm⁻¹)Assignment
3185N-H stretching

Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data of 6-methoxy-2-methyl-1H-benzimidazole

m/zIon
163.08660[M+H]⁺
185.06854[M+Na]⁺
161.07204[M-H]⁻
162.07877[M]⁺

Predicted data[2]

Experimental Protocols

The synthesis of 6-methoxy-2-methyl-1H-benzimidazole can be achieved through the condensation of an appropriate o-phenylenediamine derivative with acetic acid. The following is a representative experimental protocol.

Synthesis of 6-methoxy-2-methyl-1H-benzimidazole

A mixture of 4-methoxy-o-phenylenediamine and a slight excess of glacial acetic acid is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base, such as sodium bicarbonate solution, which leads to the precipitation of the crude product. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 6-methoxy-2-methyl-1H-benzimidazole.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet.

  • Mass Spectrometry: Mass spectral data is acquired using an electrospray ionization (ESI) mass spectrometer.

Visualizations

Diagram 1: Synthetic Pathway for 6-methoxy-2-methyl-1H-benzimidazole

Synthesis_Pathway reactant1 4-Methoxy-o- phenylenediamine product 6-Methoxy-2-methyl- 1H-benzimidazole reactant1->product Condensation/ Reflux reactant2 Acetic Acid reactant2->product

Caption: Synthetic route to 6-methoxy-2-methyl-1H-benzimidazole.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Experimental_Workflow start Start synthesis Synthesis: Condensation Reaction start->synthesis workup Reaction Work-up & Purification synthesis->workup product Isolated Product: 6-Methoxy-2-methyl- 1H-benzimidazole workup->product nmr NMR Analysis (¹H, ¹³C) product->nmr ir IR Analysis product->ir ms Mass Spectrometry product->ms end End nmr->end ir->end ms->end

Caption: Workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to 6-Methoxy-2-methyl-benzoimidazol-1-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 6-methoxy-2-methyl-benzoimidazol-1-ol and its analogous compounds. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on presenting clear, actionable data and methodologies.

Core Structure and Nomenclature

The core structure of interest is This compound , a benzimidazole N-oxide derivative. The benzimidazole scaffold is a key pharmacophore in numerous clinically used drugs, and the introduction of a methoxy group at the 6-position, a methyl group at the 2-position, and an N-oxide at the 1-position can significantly modulate its physicochemical and biological properties. The N-oxide moiety, in particular, can enhance solubility and act as a prodrug, being reduced in vivo to the corresponding benzimidazole.

Synthesis of Benzimidazole Derivatives and N-oxides

The synthesis of 2-substituted benzimidazoles, including those with a 6-methoxy group, typically involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the specific N-oxide, a multi-step process starting from a substituted 2-nitroaniline is generally required, as direct oxidation of the benzimidazole is often not feasible.[1]

General Synthesis of 6-Methoxy-2-methyl-1H-benzimidazole

A common route to this analog involves the reaction of 4-methoxy-o-phenylenediamine with acetic acid.

Experimental Protocol: Synthesis of 6-Methoxy-2-methyl-1H-benzimidazole

  • Reaction Setup: A mixture of 4-methoxy-o-phenylenediamine (1 mmol) and glacial acetic acid (1.2 mmol) is prepared in a round-bottom flask.

  • Reflux: The mixture is refluxed for 4-6 hours in the presence of a condensing agent such as 4N HCl.

  • Neutralization: After cooling to room temperature, the reaction mixture is carefully neutralized with a solution of sodium hydroxide or ammonium hydroxide until a precipitate is formed.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with cold water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis of this compound

The synthesis of the target N-oxide is more complex and typically involves the cyclization of an N-substituted 2-nitroaniline derivative.

Synthesis_of_6_Methoxy_2_methyl_benzoimidazol_1_ol cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Aromatic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Reductive Cyclization cluster_product Final Product 4-Chloro-5-nitroanisole 4-Chloro-5-nitroanisole SNAr SNAr 4-Chloro-5-nitroanisole->SNAr Ethylamine Ethylamine Ethylamine->SNAr N-Ethyl-4-methoxy-2-nitroaniline N-Ethyl-4-methoxy-2-nitroaniline SNAr->N-Ethyl-4-methoxy-2-nitroaniline Formation of N-substituted nitroaniline Cyclization Cyclization N-Ethyl-4-methoxy-2-nitroaniline->Cyclization Base-catalyzed cyclization This compound This compound Cyclization->this compound

Experimental Protocol: Synthesis of Benzimidazole N-oxides from 2-Nitroaniline Derivatives

This protocol is a generalized procedure based on published methods for analogous compounds.[1]

  • Preparation of the N-substituted 2-nitroaniline: An N-alkyl-4-methoxy-2-nitroaniline is synthesized via nucleophilic aromatic substitution of a suitable starting material (e.g., 1-chloro-4-methoxy-2-nitrobenzene) with the corresponding amine.

  • Cyclization: The N-alkyl-4-methoxy-2-nitroaniline derivative is heated at reflux with a base, such as sodium hydroxide, in a solvent system like a 60% 1,4-dioxane-water mixture.[1]

  • Work-up and Isolation: The reaction mixture is cooled, and the product is isolated by extraction or precipitation, followed by purification using standard techniques like recrystallization or chromatography.

Biological Activities of 6-Methoxy-2-methyl-benzimidazole Analogs

Derivatives of 6-methoxy-2-methyl-benzimidazole have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The presence of the methoxy and methyl groups can influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of benzimidazole derivatives. The activity is often dependent on the nature and position of substituents on the benzimidazole core.

Compound IDDerivative/AnalogTarget OrganismActivity (MIC/IC50)Reference
1 2-(Substituted)-6-methoxy-benzimidazolesStaphylococcus aureusMIC: 8-64 µg/mL[2]
2 N-substituted-2-methyl-benzimidazolesMRSAMIC: up to 4 µg/mL[3]
3 Various 2,5,6-trisubstituted benzimidazolesGram-positive & Gram-negative bacteriaVariable MICs[4]
Anticancer Activity

Benzimidazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization.

Compound IDDerivative/AnalogCell LineActivity (IC50)Reference
4 5-substituted-2-methylbenzimidazolesVarious human cancer cell linesPotent activity reported for some derivatives[5][6]
5 N-methyl-substituted benzimidazole with hydroxy and methoxy groupsMCF-7 (breast cancer)IC50 = 3.1 µM[7]
6 Benzimidazole-triazole hybridsHepG-2, HCT-116, MCF-7, HeLaIC50 ≈ 3.34–10.92 μM for potent analogs[8]
7 Benzimidazole derivativesHCT-116 (colon cancer)IC50 = 16.2 ± 3.85 µg/mL for a potent analog[9]
8 Benzimidazole derivativesMCF-7 (breast cancer)IC50 = 8.86 ± 1.10 µg/mL for a potent analog[9]

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against microbial strains is typically determined using the broth microdilution method.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Determination of IC50 (Half-maximal Inhibitory Concentration) for Anticancer Activity

The MTT assay is a colorimetric assay widely used for assessing cell viability and proliferation to determine the IC50 of a compound.[10]

Experimental Protocol: MTT Assay for IC50 Determination [10]

  • Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a density of 1,000-10,000 cells/well and allowed to attach overnight.[10]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).[10]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.[10]

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[10]

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated as the concentration that inhibits cell growth by 50%.[10]

Potential Signaling Pathways

Benzimidazole derivatives exert their biological effects through various mechanisms of action. One of the most well-documented pathways for their anticancer activity is the inhibition of tubulin polymerization.

Tubulin_Inhibition_Pathway Benzimidazole_Derivative Benzimidazole Derivative Tubulin_Dimers α/β-Tubulin Dimers Benzimidazole_Derivative->Tubulin_Dimers Binds to β-tubulin Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Microtubule_Instability Microtubule Instability Microtubule_Polymerization->Microtubule_Instability Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Instability->Mitotic_Spindle_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

By binding to the colchicine-binding site on β-tubulin, benzimidazole derivatives disrupt the formation of microtubules. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. This mechanism is a hallmark of several successful anticancer drugs.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. The synthetic routes, while sometimes challenging for the N-oxide derivatives, are accessible through established chemical methodologies. The quantitative data on their antimicrobial and anticancer activities provide a solid foundation for further structure-activity relationship (SAR) studies and lead optimization. The detailed experimental protocols included in this guide are intended to facilitate the replication and extension of these findings. Future research should focus on elucidating the specific signaling pathways modulated by these compounds to better understand their mechanism of action and to identify potential biomarkers for their efficacy.

References

Methodological & Application

Synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a multi-step route starting from commercially available 4-methoxy-2-nitroaniline. The key transformation involves the base-mediated intramolecular cyclization of an N-substituted o-nitroaniline precursor to form the benzimidazole N-oxide core. This protocol offers a clear and reproducible methodology for obtaining the target compound for further research and development.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The introduction of an N-oxide functionality, leading to benzimidazol-1-ols (which exist in tautomeric equilibrium with benzimidazole N-oxides), can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This compound, in particular, represents a scaffold with potential applications in various therapeutic areas due to the combined structural features of the methoxy, methyl, and N-hydroxy-benzimidazole moieties. This protocol details a reliable synthetic route to access this compound for screening and lead optimization efforts.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a three-step sequence as illustrated below. The initial step involves the protection of the amino group of 4-methoxy-2-nitroaniline by acetylation. The resulting acetamide is then N-alkylated with chloroacetone to introduce the precursor for the 2-methyl group. The final and key step is a base-catalyzed intramolecular cyclization of the N-acetonyl-N-acetyl-4-methoxy-2-nitroaniline intermediate to yield the target benzimidazole N-oxide.

Synthetic_Scheme A 4-Methoxy-2-nitroaniline B N-(4-Methoxy-2-nitrophenyl)acetamide A->B Acetic anhydride, Acetic acid C N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide B->C Chloroacetone, K2CO3, DMF D This compound C->D Sodium Ethoxide, Ethanol

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

This procedure follows the established method of acetylating 4-methoxy-2-nitroaniline to protect the exocyclic amino group.

Materials:

  • 4-Methoxy-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from aqueous ethanol to afford pure N-(4-Methoxy-2-nitrophenyl)acetamide as a yellow solid.

Quantitative Data:

ReactantMolar Mass ( g/mol )MolesEquivalents
4-Methoxy-2-nitroaniline168.151.01.0
Acetic anhydride102.091.21.2
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (%)
N-(4-Methoxy-2-nitrophenyl)acetamide210.19-85-95
Step 2: Synthesis of N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide

This step introduces the acetonyl group, which is the precursor to the 2-methyl group of the benzimidazole ring.

Materials:

  • N-(4-Methoxy-2-nitrophenyl)acetamide

  • Chloroacetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of N-(4-Methoxy-2-nitrophenyl)acetamide (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Add chloroacetone (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data:

ReactantMolar Mass ( g/mol )MolesEquivalents
N-(4-Methoxy-2-nitrophenyl)acetamide210.191.01.0
Chloroacetone92.521.51.5
Potassium carbonate138.212.02.0
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (%)
N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide266.25-70-85
Step 3: Synthesis of this compound

This is the key cyclization step to form the target benzimidazole N-oxide.

Materials:

  • N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol (2.0 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize by adding saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Quantitative Data:

ReactantMolar Mass ( g/mol )MolesEquivalents
N-Acetonyl-N-(4-methoxy-2-nitrophenyl)acetamide266.251.01.0
Sodium ethoxide68.052.02.0
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (%)
This compound178.19-50-70

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Cyclization A1 Dissolve 4-methoxy-2-nitroaniline in acetic acid A2 Add acetic anhydride A1->A2 A3 Stir at RT for 18h A2->A3 A4 Precipitate in ice water A3->A4 A5 Filter and wash A4->A5 A6 Recrystallize A5->A6 B1 Dissolve acetamide in DMF with K2CO3 A6->B1 Product from Step 1 B2 Add chloroacetone B1->B2 B3 Heat at 60-70°C for 12-16h B2->B3 B4 Quench with water B3->B4 B5 Extract with ethyl acetate B4->B5 B6 Dry and concentrate B5->B6 C1 Dissolve N-acetonyl derivative in ethanol B6->C1 Product from Step 2 C2 Add sodium ethoxide C1->C2 C3 Reflux for 4-6h C2->C3 C4 Neutralize with NH4Cl (aq) C3->C4 C5 Extract with CH2Cl2 C4->C5 C6 Purify by chromatography C5->C6

Figure 2: Detailed experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Chloroacetone is toxic and a lachrymator; handle with extreme caution.

  • Sodium ethoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere if possible.

  • DMF is a potential teratogen; avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The provided workflow and data tables are intended to facilitate the reproduction of this synthesis in a laboratory setting.

Application Notes and Protocols for 6-Methoxy-2-methyl-benzoimidazol-1-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the biological activities of structurally related benzimidazole derivatives. As of the date of this document, no specific experimental data for 6-Methoxy-2-methyl-benzoimidazol-1-ol in cell culture has been found in the public domain. Researchers should use this information as a guideline and perform their own dose-response experiments to determine the optimal conditions for their specific cell lines and assays.

Introduction

This compound is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2]. The benzimidazole core is structurally similar to purine nucleotides, allowing these compounds to interact with various biological targets[3].

The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with crucial cellular processes such as cell division, signaling, and survival pathways[4][5]. This document provides a hypothetical framework for the application of this compound in cell culture, drawing parallels from the known mechanisms of similar compounds.

Potential Biological Activities in Cell Culture

Based on the literature for related benzimidazole derivatives, this compound may exhibit the following activities in a cell culture setting:

  • Antiproliferative Activity: Benzimidazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. This effect is often mediated by the induction of cell cycle arrest, typically at the G2/M phase[1][6].

  • Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways[4][7].

  • Microtubule Disruption: A key mechanism of action for several benzimidazole derivatives is the inhibition of tubulin polymerization, leading to the disruption of the microtubule network, mitotic arrest, and subsequent cell death[5][8].

  • Modulation of Signaling Pathways: Benzimidazole compounds have been reported to modulate various signaling pathways implicated in cancer progression, including the PI3K/AKT and MAPK pathways[4].

Quantitative Data from Related Benzimidazole Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of various methoxy- and hydroxy-substituted N-benzimidazole derivatives against different cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

CompoundCell LineIC50 (µM)Reference
2-hydroxy-4-methoxy-substituted derivative (12)MCF-73.1 ± 2.6--INVALID-LINK--[9][10]
3,4,5-trihydroxy-substituted derivative (36)MCF-74.8 ± 0.7--INVALID-LINK--[9][10]
2,4-dihydroxy-substituted derivative (35)MCF-78.7 ± 1.5--INVALID-LINK--[9][10]
2-hydroxy-substituted derivative (11)HCT 1163.7 ± µM--INVALID-LINK--[9][10]
2-hydroxy-substituted derivative (11)MCF-71.2 ± µM--INVALID-LINK--[9][10]
2-hydroxy-substituted derivative (11)HEK 2935.3 ± µM--INVALID-LINK--[9][10]
2-hydroxy-4-methoxy-substituted derivative (10)Various2.2 - 4.4 µM--INVALID-LINK--[9][10]

Experimental Protocols

  • Solubility Testing: Due to the lack of specific data, it is recommended to first test the solubility of this compound in common laboratory solvents such as DMSO, ethanol, or methanol. Benzimidazole derivatives are often soluble in organic solvents[4].

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1-10 mg).

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure complete dissolution. Gentle warming or vortexing may be required.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

This protocol is a general guideline for assessing the cytotoxic effects of the compound on a chosen cell line.

  • Cell Seeding:

    • Culture the desired cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium. A starting range of 0.1 µM to 100 µM is suggested.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagram illustrates a plausible signaling pathway that could be affected by this compound, based on the known mechanisms of other benzimidazole derivatives which often lead to apoptosis.

G compound 6-Methoxy-2-methyl- benzoimidazol-1-ol tubulin Tubulin Polymerization compound->tubulin Inhibition pi3k_akt PI3K/AKT Pathway compound->pi3k_akt Inhibition microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis bcl2 Bcl-2 (anti-apoptotic) pi3k_akt->bcl2 Inhibition bax Bax (pro-apoptotic) bcl2->bax Inhibition cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (e.g., in DMSO) dilutions Prepare Serial Dilutions in Culture Medium stock->dilutions treat Treat Cells with Compound (24, 48, 72h) dilutions->treat seed Seed Cells in Multi-well Plates seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism

References

Application Notes and Protocols for 6-Methoxy-2-methyl-benzoimidazol-1-ol Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 6-Methoxy-2-methyl-benzoimidazol-1-ol Assay Development For: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This document provides a comprehensive guide for the development of assays to characterize the biological activity of a novel benzimidazole compound, this compound. Given the prevalence of kinase inhibition among bioactive benzimidazole molecules, this protocol will proceed under the hypothesis that this compound functions as a protein kinase inhibitor.

This application note outlines a strategic workflow for the initial biochemical characterization and subsequent cell-based validation of this compound. We describe a primary high-throughput screening (HTS) assay to determine its kinase inhibitory potential, followed by a secondary cell-based assay to assess its effect on cell viability.

Hypothetical Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many benzimidazole derivatives target key signaling nodes in cancer progression, such as Receptor Tyrosine Kinases (RTKs). These receptors are crucial for regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of RTK signaling is a common feature in various cancers.[1][2][4] The hypothetical mechanism of action for this compound is the inhibition of an RTK, thereby blocking downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[2][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Methoxy-2-methyl- benzoimidazol-1-ol Inhibitor->RTK

Caption: Hypothetical RTK signaling pathway inhibited by the compound.

Experimental Workflow for Assay Development

The development of an assay for a novel compound follows a logical progression from initial biochemical screening to more complex cellular and in vivo models. The workflow begins with a primary high-throughput screening to identify if the compound has activity against the target kinase. Positive hits are then validated through dose-response studies to determine potency (IC50). Subsequently, the compound's effect on cancer cell viability is assessed using a secondary, cell-based assay.

G start primary_assay Primary HTS Assay (ADP-Glo Kinase Assay) start->primary_assay hit_identification Hit Identification (% Inhibition) primary_assay->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response Active end hit_identification->end Inactive secondary_assay Secondary Assay (MTT Cell Viability) dose_response->secondary_assay cytotoxicity_confirmation Confirmation of Cytotoxicity secondary_assay->cytotoxicity_confirmation cytotoxicity_confirmation->dose_response Not Confirmed lead_optimization Lead Optimization & Further Studies cytotoxicity_confirmation->lead_optimization Confirmed lead_optimization->end

Caption: Experimental workflow for inhibitor assay development.

Data Presentation

Table 1: Primary Screen - Kinase Inhibition Data
Compound IDConcentration (µM)Kinase Activity (RLU)% Inhibition
This compound1015,00085.0
Staurosporine (Positive Control)15,00095.0
DMSO (Negative Control)-100,0000.0
Table 2: Dose-Response Data and IC50 Value
Compound Concentration (µM)% Inhibition
10098.2
3095.1
1085.0
365.7
148.9
0.325.3
0.110.1
IC50 (µM) 1.05
Table 3: Secondary Screen - Cell Viability (MTT Assay)
Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
1000.085.3
300.1510.0
100.4530.0
30.8355.3
11.2080.0
0.31.4596.7
0 (DMSO Control)1.50100.0
EC50 (µM) -4.5

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using ADP-Glo™ Kinase Assay

Objective: To quantify the inhibitory effect of this compound on a target protein kinase by measuring ADP production.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[6] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.[6][7] The intensity of the light signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human protein kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • This compound

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a dilution series of the compound in kinase reaction buffer to achieve the desired final assay concentrations.

  • Kinase Reaction Setup (5 µL volume):

    • Add 2.5 µL of 2x compound dilution or control (DMSO, Staurosporine) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x enzyme/substrate/ATP mix (containing the target kinase, substrate peptide, and ATP at 2x the final desired concentration) to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate gently and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the unconsumed ATP.[8][9]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[8]

    • Mix the plate gently and incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (Staurosporine) and negative (DMSO) controls using the following formula: % Inhibition = 100 x (1 - [(RLU_compound - RLU_pos_control) / (RLU_neg_control - RLU_pos_control)])

Protocol 2: Secondary Cell-Based Assay using MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan.[11][12] The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[10]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • This compound

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • Sterile, clear 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions or controls (DMSO, Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12][13]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the DMSO-treated control cells using the following formula: % Cell Viability = 100 x (Absorbance_compound / Absorbance_control)

    • Plot the % cell viability against the compound concentration to determine the EC50 value.

References

Application Note and Protocol: Quantification of 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Methoxy-2-methyl-benzoimidazol-1-ol is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Accurate and precise quantification of such compounds is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound, offering different levels of sensitivity and selectivity.

  • HPLC-UV: A robust and widely accessible method suitable for routine analysis and quantification in relatively clean sample matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical applications, trace-level quantification, and analysis in complex biological matrices.

Data Presentation: Method Validation Parameters

The following table summarizes the key validation parameters that should be assessed for the chosen analytical method. The acceptance criteria are based on typical industry standards for analytical method validation.

Parameter Acceptance Criteria Hypothetical HPLC-UV Result Hypothetical LC-MS/MS Result
Linearity (R²) ≥ 0.9950.9980.999
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 310 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 1030 ng/mL0.3 ng/mL
Accuracy (% Recovery) 80 - 120%98.5 - 102.3%99.1 - 101.5%
Precision (% RSD) ≤ 15%≤ 5%≤ 3%
Specificity No interference at the retention time of the analytePeak purity > 99%No interfering peaks in MRM chromatogram
Robustness No significant change in results with small variations in method parametersCompliantCompliant

Experimental Protocols

General Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: The sample preparation procedure will depend on the matrix.

    • For drug substance: Accurately weigh and dissolve the sample in a suitable solvent to achieve a concentration within the calibration range.

    • For drug product (e.g., tablets): Grind a representative number of tablets, accurately weigh a portion of the powder, and extract the analyte with a suitable solvent. Further dilution may be required.

    • For biological matrices (e.g., plasma): Protein precipitation, liquid-liquid extraction, or solid-phase extraction will be necessary to remove matrix components prior to analysis.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 280 nm (This should be optimized based on the UV spectrum of the compound)

LC-MS/MS Method Protocol
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Hypothetical MRM Transitions:

      • Analyte: Q1: 179.1 m/z → Q3: 148.1 m/z (This needs to be determined by direct infusion of the standard)

      • Internal Standard (optional but recommended): A deuterated analog or a structurally similar compound with a different mass.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

Visualizations

Analytical_Method_Development_Workflow cluster_planning 1. Planning & Literature Review cluster_development 2. Method Development cluster_validation 3. Method Validation (ICH Guidelines) cluster_application 4. Routine Application A Define Analytical Requirements (Sensitivity, Selectivity, Matrix) B Literature Search for Similar Compounds A->B C Select Analytical Technique (HPLC-UV, LC-MS/MS) B->C D Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) C->D E Optimize Detection Parameters (Wavelength, MS/MS Transitions) D->E F Develop Sample Preparation Protocol E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Sample Analysis K->L M Data Processing & Reporting L->M

Caption: Workflow for Analytical Method Development and Validation.

Quantitative_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification A Prepare Calibration Standards D Create Sequence Table A->D B Prepare Quality Control (QC) Samples B->D C Prepare Unknown Samples C->D E Run Samples on HPLC or LC-MS/MS D->E F Integrate Chromatographic Peaks E->F G Generate Calibration Curve F->G H Calculate Concentrations of Unknowns G->H I Review and Report Results H->I

Caption: General workflow for a quantitative analysis experiment.

Application Notes and Protocols: 6-Methoxy-2-methyl-benzoimidazol-1-ol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-Methoxy-2-methyl-benzoimidazol-1-ol as a fluorescent probe, based on the well-established fluorescent properties of structurally related benzimidazole derivatives. The protocols outlined below are generalized from methodologies reported for similar compounds and are intended to serve as a starting point for experimental design.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds extensively utilized in the development of fluorescent probes for bioimaging, molecular recognition, and environmental monitoring.[1] Their robust fluorescence, tunable photophysical properties, and capacity to form stable complexes with various analytes make them ideal candidates for detecting metal ions, anions, and pH variations.[1][2] this compound, as a member of this family, is anticipated to exhibit valuable fluorescent sensing capabilities. The methoxy group can enhance quantum yield and the benzimidazole core provides a versatile platform for interaction with target analytes, potentially leading to changes in its fluorescence emission.

Potential Applications

Based on studies of analogous benzimidazole compounds, this compound could potentially be developed as a fluorescent probe for:

  • Heavy Metal Ion Detection: Benzimidazole scaffolds have been successfully employed to detect various metal ions, including Co²⁺, Cu²⁺, Zn²⁺, and Fe³⁺/²⁺.[1][3] The mechanism often involves chelation of the metal ion, leading to either fluorescence quenching ("turn-off") or enhancement ("turn-on").[1][3]

  • Anion Sensing: Certain benzimidazole derivatives have shown high sensitivity and selectivity for anions like cyanide (CN⁻).[4][5] The interaction, often through hydrogen bonding, can modulate the photophysical properties of the probe.[4]

  • Bioimaging: The biocompatibility and ability to function in aqueous environments make benzimidazole probes suitable for imaging live cells and tissues.[1][2] They have been used to visualize lysosomes and monitor pH changes within cellular compartments.[2]

  • Theranostics: The combination of diagnostic imaging and therapeutic applications is an emerging field for fluorescent probes. Benzimidazole derivatives are being investigated for their potential in theranostics, providing both imaging and drug delivery functionalities.[1]

Quantitative Data Summary

The following table summarizes the performance of various benzimidazole-based fluorescent probes from the literature, offering a comparative baseline for the expected performance of this compound.

Probe DerivativeTarget AnalyteDetection LimitSolvent SystemFluorescence ChangeStoichiometry (Probe:Analyte)Reference
DQBM-BCo²⁺3.56 µmol L⁻¹DMF/WaterTurn-off1:2[3]
BBMPCu²⁺0.16 µMAqueous solutionTurn-off2:1[1]
BBMPZn²⁺0.1 µMAqueous solutionRatiometric turn-on1:1[1]
4-(1H-benzimidazol-2-yl)-2-methoxy-phenolCN⁻1.8 × 10⁻⁶ MDMSONot specified1:1[4][5]
BH1-3 and BH1LAcidic pHpKa 4.9-6.1Not specifiedRatiometricN/A[2]

Experimental Protocols

General Protocol for Metal Ion Sensing

This protocol describes a general method for evaluating the efficacy of this compound as a fluorescent probe for a specific metal ion.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or an appropriate buffer.

  • Solvent (e.g., DMF, ethanol, acetonitrile, or a mixed aqueous solution).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Probe Solution Preparation: Prepare a working solution of this compound in the chosen solvent. The final concentration will depend on the probe's quantum yield and the sensitivity of the instrument, but a starting point of 1-10 µM is common.

  • Fluorescence Titration:

    • To a cuvette containing the probe solution, add incremental amounts of the target metal ion stock solution.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-30 minutes).[3]

    • Record the fluorescence emission spectrum at a predetermined excitation wavelength. The excitation wavelength should be determined by first measuring the absorption spectrum of the probe.

  • Selectivity Test:

    • Prepare separate solutions of the probe mixed with a range of different metal ions at a concentration significantly higher than the expected detection limit for the target ion.

    • Measure the fluorescence intensity of each solution and compare it to the response observed with the primary target ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit.

    • A Job's plot analysis can be performed to determine the binding stoichiometry between the probe and the metal ion.

Protocol for Bioimaging in Live Cells

This protocol provides a general guideline for using this compound for fluorescent imaging of live cells.

Materials:

  • Cell culture medium appropriate for the cell line.

  • Live cells cultured on glass-bottom dishes or coverslips.

  • Stock solution of this compound in DMSO.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped with appropriate filters.

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the probe in cell culture medium. The final concentration typically ranges from 1 to 10 µM. It is crucial to first test for cytotoxicity at various concentrations.

    • Remove the old medium from the cells and wash them once with PBS.

    • Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-60 minutes) at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe and collect the emission within the expected range.

    • If studying the response to an analyte, the cells can be treated with the analyte before or after probe loading, and images can be captured over time.

Visualizations

Experimental Workflow for Ion Detection

experimental_workflow prep Probe & Analyte Stock Solutions work_sol Prepare Working Solution of Probe prep->work_sol titration Fluorescence Titration (Incremental Analyte Addition) work_sol->titration selectivity Selectivity Test (Interfering Ions) work_sol->selectivity measurement Record Fluorescence Spectra titration->measurement analysis Data Analysis (LOD, Stoichiometry) measurement->analysis selectivity->measurement

Caption: General workflow for fluorescent probe-based ion detection.

"Turn-Off" Sensing Mechanism via Photoinduced Electron Transfer (PET)

pet_mechanism cluster_probe Fluorescent Probe fluorophore Fluorophore excited_state Excited State (Fluorophore*) fluorophore->excited_state receptor Receptor complex Probe-Analyte Complex receptor->complex light Excitation Light (hν) light->fluorophore Absorption fluorescence Fluorescence Emission excited_state->fluorescence Radiative Decay excited_state->complex e⁻ pet PET analyte Analyte (e.g., Metal Ion) analyte->complex no_fluorescence Quenched Fluorescence complex->no_fluorescence

Caption: "Turn-off" fluorescence quenching via Photoinduced Electron Transfer (PET).

References

Application Notes and Protocols for In Vivo Studies of Methoxy-Methyl-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No in vivo studies have been identified for the specific compound 6-Methoxy-2-methyl-benzoimidazol-1-ol. The following application notes and protocols are based on published research for structurally related methoxy-methyl-benzimidazole derivatives and are intended to serve as a guide for potential in vivo applications and experimental design. The presented data and protocols should be adapted and validated for the specific compound of interest.

Table of Contents

  • Potential In Vivo Applications

  • Quantitative Data Summary

  • Experimental Protocols

    • Protocol 1: Evaluation of Leishmanicidal Activity in a Murine Model of Cutaneous Leishmaniasis

    • Protocol 2: Assessment of Analgesic and Anti-inflammatory Activity in a Murine Model of Opioid-Induced Hyperalgesia

    • Protocol 3: In Vivo Efficacy as a PI3Kδ Inhibitor in a Rat Immunization Model

  • Signaling Pathways and Experimental Workflows

Potential In Vivo Applications

Based on studies of related compounds, this compound could be investigated for a variety of in vivo applications, including:

  • Anti-parasitic Agent: Particularly for diseases like leishmaniasis.

  • Analgesic and Anti-inflammatory Agent: Especially in the context of neuropathic or paradoxical pain.

  • Immunomodulatory Agent: Targeting specific kinases like PI3Kδ to modulate immune responses.

  • Anthelmintic Agent: As part of the broader benzimidazole class of drugs.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on related methoxy-methyl-benzimidazole derivatives.

Table 1: In Vivo Efficacy of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) against Leishmania mexicana

ParameterResultAnimal ModelReference
Parasite Load Reduction71%BALB/c mice[1][2]

Table 2: In Vivo Effects of Benzimidazole Derivatives B1 and B8 on Morphine-Induced Paradoxical Pain in Mice

CompoundDoseEffect on Thermal HyperalgesiaEffect on Mechanical AllodyniaEffect on Spinal TNF-α ExpressionAnimal ModelReference
B11, 3, 9 mg/kgAttenuatedAttenuatedReducedBalb-c mice[3]
B81, 3, 9 mg/kgAttenuatedAttenuatedReducedBalb-c mice[3]

Table 3: In Vivo Efficacy of PI3Kδ Inhibitors AM-8508 and AM-9635 in a KLH Immunization Study in Rats

CompoundEffect on Antigen-Specific IgG FormationEffect on Antigen-Specific IgM FormationAnimal ModelReference
AM-8508InhibitionInhibitionRats[4]
AM-9635InhibitionInhibitionRats[4]

Experimental Protocols

Protocol 1: Evaluation of Leishmanicidal Activity in a Murine Model of Cutaneous Leishmaniasis

This protocol is adapted from studies on N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine[1][2].

Objective: To evaluate the in vivo efficacy of a test compound against Leishmania mexicana in a murine model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania mexicana promastigotes

  • Test compound (e.g., this compound)

  • Vehicle control

  • Positive control (e.g., Glucantime)

  • Schneider's Drosophila Medium

  • Fetal Bovine Serum (FBS)

  • Anesthetic

  • Calipers

  • Homogenizer

  • Microscope and hemocytometer

Procedure:

  • Infection: Infect mice in the dorsal hind footpad with 2 x 10^6 stationary-phase L. mexicana promastigotes.

  • Treatment:

    • Four weeks post-infection, when lesions are apparent, randomly assign mice to treatment groups (e.g., vehicle control, test compound at various doses, positive control).

    • Administer the test compound and controls (e.g., intraperitoneally or orally) daily for a specified period (e.g., 28 days).

  • Lesion Measurement: Measure the diameter of the footpad lesion weekly using calipers.

  • Parasite Load Quantification:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the infected footpad and weigh it.

    • Homogenize the tissue in Schneider's medium supplemented with 10% FBS.

    • Perform serial dilutions of the homogenate and culture in a 96-well plate at 26°C.

    • After 7-10 days, determine the number of viable promastigotes in the highest dilution using a hemocytometer.

    • Calculate the parasite load per gram of tissue.

  • Data Analysis: Compare the parasite load and lesion size between the treated and control groups using appropriate statistical tests.

Protocol 2: Assessment of Analgesic and Anti-inflammatory Activity in a Murine Model of Opioid-Induced Hyperalgesia

This protocol is based on the study of benzimidazole derivatives B1 and B8[3].

Objective: To assess the ability of a test compound to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia.

Materials:

  • Male Balb-c mice (25-30 g)

  • Morphine sulfate

  • Test compound

  • Vehicle control

  • Positive control (e.g., Ketamine)

  • Plantar test apparatus (for thermal hyperalgesia)

  • Von Frey filaments (for mechanical allodynia)

  • ELISA kit for TNF-α

Procedure:

  • Induction of Paradoxical Pain: Administer morphine (e.g., 5 mg/kg, intraperitoneally) twice daily for 6 days.

  • Treatment: Co-administer the test compound or vehicle with each morphine injection.

  • Behavioral Testing:

    • Thermal Hyperalgesia (Hargreaves Test):

      • Measure the paw withdrawal latency to a radiant heat source at baseline and at multiple time points after treatment.

      • A decrease in latency indicates hyperalgesia.

    • Mechanical Allodynia (Von Frey Test):

      • Measure the paw withdrawal threshold to calibrated von Frey filaments.

      • A decrease in the threshold indicates allodynia.

  • Biochemical Analysis:

    • At the end of the study, collect spinal cord tissue.

    • Measure the levels of TNF-α using an ELISA kit to assess neuroinflammation.

  • Data Analysis: Analyze behavioral data using two-way ANOVA followed by a post-hoc test. Compare TNF-α levels between groups.

Protocol 3: In Vivo Efficacy as a PI3Kδ Inhibitor in a Rat Immunization Model

This protocol is conceptualized based on the study of AM-8508 and AM-9635[4].

Objective: To evaluate the in vivo efficacy of a test compound as a PI3Kδ inhibitor by measuring its effect on antigen-specific antibody production.

Materials:

  • Male Lewis rats

  • Keyhole Limpet Hemocyanin (KLH)

  • Adjuvant (e.g., Freund's Complete Adjuvant)

  • Test compound

  • Vehicle control

  • ELISA plates coated with KLH

  • Anti-rat IgG and IgM secondary antibodies conjugated to HRP

  • TMB substrate

Procedure:

  • Immunization: Immunize rats with KLH emulsified in an adjuvant on day 0.

  • Treatment: Administer the test compound or vehicle orally daily, starting from the day of immunization for a specified duration (e.g., 14 days).

  • Blood Collection: Collect blood samples at various time points (e.g., day 7, 14, and 21) via tail vein or terminal cardiac puncture.

  • Antibody Titer Measurement (ELISA):

    • Coat ELISA plates with KLH.

    • Serially dilute the collected serum samples and add them to the wells.

    • Detect bound antibodies using HRP-conjugated anti-rat IgG and IgM secondary antibodies.

    • Add TMB substrate and measure the absorbance at 450 nm.

  • Data Analysis: Compare the anti-KLH IgG and IgM titers between the treated and vehicle control groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Proposed Mechanism of Leishmanicidal Action

The following diagram illustrates the proposed mechanism of action for the leishmanicidal benzimidazole derivative, Compound 8, which involves the induction of reactive oxygen species (ROS) leading to apoptosis[1][2].

Leishmanicidal_Mechanism Compound Methoxy-Methyl- Benzimidazole Derivative Parasite Leishmania mexicana Compound->Parasite Enters Mitochondria Mitochondria Parasite->Mitochondria ROS Increased ROS Production Mitochondria->ROS Induces Apoptosis Parasite Apoptosis ROS->Apoptosis Triggers Damage Ultrastructural Damage (Membrane blebbing, autophagosomes) ROS->Damage Causes

Caption: Proposed mechanism of leishmanicidal activity.

Experimental Workflow: In Vivo Evaluation of Leishmanicidal Activity

The following diagram outlines the general workflow for assessing the in vivo efficacy of a test compound against leishmaniasis.

Leishmania_Workflow start Start infection Infect Mice with L. mexicana start->infection lesion Allow Lesions to Develop (4 weeks) infection->lesion treatment Administer Test Compound, Vehicle, or Positive Control lesion->treatment measurement Weekly Lesion Measurement treatment->measurement euthanasia Euthanize Mice at End of Treatment treatment->euthanasia measurement->treatment Daily for 28 days quantification Quantify Parasite Load in Footpad euthanasia->quantification analysis Statistical Analysis quantification->analysis end End analysis->end

Caption: Workflow for in vivo leishmanicidal efficacy testing.

Logical Relationship: Drug Discovery and Development Funnel for In Vivo Studies

This diagram illustrates the logical progression from identifying a lead compound to conducting in vivo studies.

Drug_Discovery_Funnel lead_id Lead Identification (e.g., 6-Methoxy-2-methyl- benzoimidazol-1-ol) in_vitro In Vitro Screening (Activity, Toxicity) lead_id->in_vitro animal_model Selection of Appropriate Animal Model in_vitro->animal_model in_vivo In Vivo Studies (Efficacy, PK/PD, Toxicology) animal_model->in_vivo data_analysis Data Analysis and Interpretation in_vivo->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

Caption: Logic of in vivo study placement in drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] These compounds have been investigated as topoisomerase inhibitors, microtubule disruptors, and protein kinase inhibitors.[1][3] This document provides a detailed, representative application note and protocol for the high-throughput screening (HTS) of 6-Methoxy-2-methyl-benzoimidazol-1-ol, a novel benzimidazole derivative, as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer.

Disclaimer: The following protocols and data are presented as a representative example for screening novel benzimidazole derivatives. The specific activity of this compound against CDK2 is hypothetical and for illustrative purposes.

Hypothetical Biological Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that, when complexed with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 is a validated therapeutic strategy for certain cancers. The primary screen will utilize a biochemical assay to identify inhibitors of CDK2 activity, followed by secondary assays to confirm activity and assess cellular effects.

High-Throughput Screening Data

The following table summarizes hypothetical data from a high-throughput screening campaign to identify CDK2 inhibitors from a library of benzimidazole derivatives, including our compound of interest.

Compound IDPrimary Screen (% Inhibition at 10 µM)Secondary Screen (IC50 in µM)Cell Proliferation Assay (GI50 in µM, MCF-7)Assay Quality (Z'-factor)
This compound 85.21.55.20.85
Analogue-192.50.82.10.88
Analogue-245.1> 50> 500.79
Analogue-312.3Not DeterminedNot Determined0.82
Staurosporine (Control)99.80.050.150.91

Experimental Protocols

Primary High-Throughput Screening: CDK2 Kinase Assay

This protocol describes a fluorescence-based assay for the primary screening of compounds that inhibit CDK2. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate peptide (e.g., Histone H1)

  • ATP

  • Assay buffer (e.g., HEPES, MgCl2, Brij-35)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white, opaque microplates

  • Compound library plates (with this compound)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

Procedure:

  • Compound Dispensing: Using an automated liquid handler, transfer 50 nL of each compound from the library plate to the assay plate. Also, dispense 50 nL of the positive control and negative control (DMSO) into designated wells.

  • Enzyme Addition: Add 5 µL of CDK2/Cyclin A enzyme solution (at 2x final concentration) to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at 2x final concentration) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at 30°C.

  • Reaction Termination and ADP Detection: Add 10 µL of the ADP detection reagent to all wells. This reagent stops the kinase reaction and initiates a luminescence-generating reaction.

  • Signal Development: Incubate for 40 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[4]

Secondary Assay: Dose-Response and IC50 Determination

This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC50).

Procedure:

  • Serial Dilution: Create a 10-point serial dilution series for each hit compound, typically starting from 100 µM.

  • Assay Performance: Perform the CDK2 Kinase Assay as described above, using the serially diluted compounds.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cellular Assay: Cancer Cell Proliferation

This protocol assesses the effect of confirmed CDK2 inhibitors on the proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Confirmed hit compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Plating: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the hit compounds. Include a DMSO control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the luminescence signal, which is proportional to the number of viable cells.

Data Analysis:

  • Calculate the percent growth inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway Diagram

CDK2_Pathway cluster_0 G1 Phase cluster_1 S Phase cluster_2 Inhibition G1 G1 Phase CyclinD_CDK46 Cyclin D-CDK4/6 G1->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates Transcription S_Phase S Phase Entry DNA_Synthesis DNA Synthesis S_Phase->DNA_Synthesis Inhibitor 6-Methoxy-2-methyl- benzoimidazol-1-ol Inhibitor->CyclinE_CDK2 Inhibition CyclinE_CDK2->S_Phase

Caption: Hypothetical inhibition of the CDK2 signaling pathway by this compound, leading to cell cycle arrest.

Experimental Workflow Diagram

HTS_Workflow start Start: Compound Library primary_screen Primary HTS Target: CDK2 Kinase Assay Single Concentration (10 µM) 384-well format start->primary_screen data_analysis_1 Data Analysis Calculate % Inhibition Determine Z'-factor primary_screen->data_analysis_1 hit_selection Hit Selection | Inhibition > 50% data_analysis_1->hit_selection secondary_screen Secondary Screen Dose-Response Assay Determine IC50 hit_selection->secondary_screen 'Hits' end Confirmed Hit hit_selection->end 'Non-hits' data_analysis_2 Data Analysis Curve Fitting Potency Ranking secondary_screen->data_analysis_2 cellular_assay Cellular Validation Cancer Cell Proliferation Assay Determine GI50 data_analysis_2->cellular_assay cellular_assay->end

Caption: A generalized workflow for a high-throughput screening campaign to identify and validate kinase inhibitors.

References

Application Note: Experimental Design for 6-Methoxy-2-methyl-benzoimidazol-1-ol Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This document outlines a comprehensive experimental design for the initial characterization of a novel derivative, 6-Methoxy-2-methyl-benzoimidazol-1-ol. The following protocols provide a systematic approach to evaluate its potential as a therapeutic agent by assessing its cytotoxic effects, its ability to induce apoptosis, and its impact on key intracellular signaling pathways.[3][4]

The proposed workflow begins with a broad screening for cytotoxicity to identify sensitive cancer cell lines. Subsequently, it delves into the mechanism of cell death and concludes by investigating the compound's influence on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pathway frequently dysregulated in cancer.[5][6]

Logical Workflow for Compound Characterization

The overall research plan follows a logical progression from broad phenotypic screening to a more focused mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Analysis A Treat Cancer Cell Lines with This compound B Perform MTT Assay for Cell Viability A->B C Calculate IC50 Values B->C D Treat Cells at IC50 Concentration C->D Select Sensitive Cell Line E Annexin V / PI Staining D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic vs. Necrotic Cells F->G H Treat Cells & Prepare Protein Lysates G->H Confirm Apoptotic Mechanism I Western Blot for MAPK Pathway Proteins (p-ERK, ERK, p-p38, p38) H->I J Quantify Protein Expression I->J

Caption: High-level workflow for characterizing the compound.

In Vitro Cytotoxicity Assessment using MTT Assay

The initial step is to determine the compound's effect on cancer cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In this assay, the yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.5
HeLaCervical Cancer18.9 ± 2.1
HEK293Normal Human Kidney> 100
Experimental Protocol: MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • 96-well flat-bottom plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[10]

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the various concentrations of the compound to the wells. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7][11]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Induction Analysis by Annexin V/PI Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V and Propidium Iodide (PI) assay is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[13]

Data Presentation: Apoptosis Quantification
TreatmentConcentrationLive Cells (%)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control0.1% DMSO95.1 ± 2.32.5 ± 0.52.4 ± 0.4
Compound15 µM (IC50)48.2 ± 3.135.8 ± 2.916.0 ± 1.5
Compound30 µM (2x IC50)20.5 ± 2.545.3 ± 3.534.2 ± 3.1
Experimental Protocol: Annexin V/PI Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cell line selected from the MTT assay

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.[13] Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[12][13]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.[13]

G A Seed and Treat Cells in 6-well Plate B Harvest Adherent and Floating Cells A->B C Wash Cells with cold PBS B->C D Resuspend in Binding Buffer and Add Annexin V/PI C->D E Incubate 15 min in the Dark D->E F Add Binding Buffer and Analyze on Flow Cytometer E->F G Data Analysis: Quantify Cell Populations (Live, Apoptotic, Necrotic) F->G

Caption: Workflow for the Annexin V / PI apoptosis assay.

Mechanism of Action: MAPK Signaling Pathway Analysis

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[6] Many anticancer agents exert their effects by modulating this pathway. Western blotting can be used to measure the levels of key proteins and their phosphorylated (activated) forms, such as ERK and p38, to determine if the compound affects this pathway.[5][15]

Hypothesized Signaling Pathway

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Nucleus Nucleus: Gene Expression (Proliferation, Survival) pERK->Nucleus Compound 6-Methoxy-2-methyl- benzoimidazol-1-ol Compound->MEK Inhibition (Hypothesized)

References

Application Notes and Protocols for 6-Methoxy-2-methyl-benzoimidazol-1-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 6-Methoxy-2-methyl-benzoimidazol-1-ol is limited in publicly available literature. The following application notes and protocols are based on established methodologies and data from closely related benzimidazole derivatives, providing a foundational guide for researchers.

Introduction

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The fusion of benzene and imidazole rings provides a structure that can interact with various biological targets.[2] Derivatives of benzimidazole have demonstrated a wide range of therapeutic applications, including roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.[1][3][4][5][6] The specific substitutions on the benzimidazole core, such as the 6-methoxy and 2-methyl groups, are anticipated to modulate the compound's physicochemical properties and biological activity.

Potential Biological Applications

Based on the activities of structurally similar compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Anticancer Activity: Many benzimidazole derivatives exhibit potent antiproliferative effects against various cancer cell lines.[7][8] For instance, N-methyl-substituted derivatives with hydroxyl and methoxy groups have shown selective activity against the MCF-7 breast cancer cell line.[7] The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, such as EGFR.[8]

  • Antimicrobial and Antifungal Activity: The benzimidazole scaffold is a well-established pharmacophore for antimicrobial and antifungal agents.[3][9] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][9]

  • Antioxidant Activity: The presence of methoxy and hydroxyl groups on the benzimidazole core can contribute to significant antioxidant properties by enabling the scavenging of free radicals.[7][10]

  • Antihypertensive Activity: Certain 6-substituted benzimidazole derivatives have been designed as angiotensin II receptor 1 (AT1) antagonists, demonstrating potent antihypertensive effects in preclinical models.[6]

Quantitative Biological Data for Related Benzimidazole Derivatives

The following table summarizes the biological activity of various benzimidazole derivatives that are structurally related to this compound. This data can serve as a benchmark for evaluating the potential efficacy of new derivatives.

Compound/Derivative ClassAssayTarget/Cell LineActivity (IC₅₀/MIC)Reference
N-methyl-substituted hydroxy- and methoxy-benzimidazolesAntiproliferativeMCF-7IC₅₀ = 3.1 µM[7]
2-hydroxy-4-methoxy-substituted N-isobutyl-benzimidazoleAntiproliferativeHCT 116, MCF-7, HEK 293IC₅₀ = 2.2–4.4 µM[7]
2-methyl-1H-benzimidazoleAntioxidantDPPH radical scavengingIC₅₀ = 144.84 µg/ml[10]
1H-benzimidazol-2-ylmethanolAntioxidantDPPH radical scavengingIC₅₀ = 400.42 µg/ml[10]
2-(4-methoxybenzyl)-1H-benzo[d]imidazoleAnti-inflammatoryNF-κB inhibitionIC₅₀ = 1.7 μM[2]
6-substituted benzimidazole indole derivativesAntihypertensiveAT₁ Receptor BindingIC₅₀ = 4.0 ± 0.5 nM[6]
Benzimidazole-1,2,3-triazole hybridsAnticancerEGFR InhibitionIC₅₀ = 73 nM[8]
Benzimidazole-1,2,3-triazole hybridsAntiproliferativeMCF-7IC₅₀ = 24 nM[8]

Experimental Protocols

General Synthesis of 2-Substituted Benzimidazole Derivatives

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde, which can be adapted for the synthesis of this compound precursors.

Materials:

  • Substituted o-phenylenediamine (e.g., 4-methoxy-benzene-1,2-diamine)

  • Substituted aldehyde (e.g., acetaldehyde)

  • Catalyst (e.g., ZnFe₂O₄ nano-catalyst or an acid catalyst)[11]

  • Solvent (e.g., Ethanol)

  • Ultrasonic bath (optional)[11]

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

Procedure:

  • In a round bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) and the aldehyde (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

  • Add the catalyst (e.g., a catalytic amount of ZnFe₂O₄).

  • The reaction mixture can be stirred at room temperature, heated to reflux, or placed in an ultrasonic bath for a specified time (e.g., 30 minutes for ultrasonication).[11]

  • Monitor the progress of the reaction using TLC.

  • Upon completion, if a solid catalyst was used, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the desired 2-substituted benzimidazole.

Diagram of the General Synthesis Workflow:

cluster_synthesis General Synthesis of 2-Substituted Benzimidazoles start Start reactants Combine o-phenylenediamine, aldehyde, and catalyst in solvent start->reactants reaction Stir/Heat/Ultrasonicate reactants->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete workup Filter to remove catalyst and evaporate solvent monitor->workup Complete purify Purify by recrystallization or column chromatography workup->purify product Final Product purify->product

General workflow for the synthesis of 2-substituted benzimidazoles.
In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Diagram of the MTT Assay Workflow:

cluster_assay MTT Assay for Cytotoxicity seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze

Workflow for determining cytotoxicity using the MTT assay.
Hypothetical Signaling Pathway Inhibition

Benzimidazole derivatives have been shown to inhibit receptor tyrosine kinases like EGFR.[8] The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by a benzimidazole-based inhibitor.

Diagram of a Hypothetical EGFR Signaling Pathway:

cluster_pathway Hypothetical EGFR Signaling Pathway Inhibition egf EGF egfr EGFR egf->egfr Binds ras Ras egfr->ras Activates inhibitor Benzimidazole Inhibitor inhibitor->egfr Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation Promotes

Hypothetical inhibition of the EGFR signaling pathway by a benzimidazole derivative.

References

Application Notes and Protocols for the Formulation of 6-Methoxy-2-methyl-benzimidazole Derivatives for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, often acting as inhibitors of key signaling pathways. Proper formulation is a critical step in preclinical research to ensure accurate and reproducible results in both in vitro and in vivo experiments. This document provides a comprehensive guide to the formulation of a representative 6-methoxy-2-methyl-benzimidazole derivative for experimental applications.

Compound Properties

A summary of the key physicochemical properties of a related compound, 6-methoxy-2-methyl-1H-benzimidazole, is presented below. These properties are crucial for developing an appropriate formulation strategy.

PropertyValueReference
Molecular FormulaC9H10N2O[1]
Molecular Weight162.19 g/mol [2]
Predicted XlogP2.1[1]
AppearanceSolid (predicted)
SolubilityGenerally soluble in organic solvents.[3]
Recommended Solvents and Stock Solution Preparation

The solubility of the test compound must be determined empirically. The following table provides a list of common solvents for creating stock solutions of small molecules for biological assays.

SolventSuitability for in vitro assaysSuitability for in vivo assaysNotes
Dimethyl Sulfoxide (DMSO)HighLimited (can be toxic)A common solvent for preparing high-concentration stock solutions. The final concentration in cell culture media should be kept low (typically <0.5%).
EthanolModerateModerateCan be used for both in vitro and in vivo formulations, but may have biological effects at higher concentrations.
MethanolHigh (for stock solutions)Not RecommendedPrimarily used for analytical purposes and preparing stock solutions that will be further diluted.
Polyethylene Glycol (PEG) 300/400LowHighA common vehicle for in vivo studies, particularly for oral and parenteral administration.
Tween® 80 / Cremophor® ELLowHighSurfactants used to increase the solubility of hydrophobic compounds in aqueous solutions for in vivo administration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Assays

Materials:

  • 6-Methoxy-2-methyl-benzimidazole derivative (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh out 1.62 mg of the compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Formulation for In Vivo Animal Studies (Oral Gavage)

This protocol provides a general method for preparing a formulation suitable for oral administration in rodents. The final formulation should be optimized based on the compound's specific solubility and tolerability in the chosen animal model.

Materials:

  • 6-Methoxy-2-methyl-benzimidazole derivative

  • Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Sterile water for injection

  • Weighing scale

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Calculate the required amount of the compound and vehicle based on the desired dose and the number of animals.

  • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring continuously until a clear, viscous solution is formed.

  • Weigh the required amount of the compound.

  • If the compound has poor aqueous solubility, it can be first wetted with a small amount of a surfactant like Tween® 80 (e.g., 1-2% of the final volume).

  • Gradually add the vehicle to the compound while triturating with a mortar and pestle or using a homogenizer to create a uniform suspension.

  • Continue to add the vehicle to reach the final desired volume.

  • Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Measure the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5).

  • The formulation should be prepared fresh daily. If it needs to be stored, it should be kept at 4°C and protected from light, with stability testing performed.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a benzimidazole-based kinase inhibitor.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 6-Methoxy-2-methyl- benzimidazole Derivative Inhibitor->RAF

Caption: Hypothetical MAPK/ERK signaling pathway inhibited by a benzimidazole derivative.

Experimental Workflow for Formulation

This diagram outlines the general workflow for preparing a compound formulation for experimental use.

start Start weigh Weigh Compound start->weigh dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve stock Prepare High-Concentration Stock Solution dissolve->stock aliquot Aliquot and Store at -20°C/-80°C stock->aliquot invitro_prep Prepare Working Solutions for In Vitro Assays aliquot->invitro_prep invivo_prep Prepare Formulation for In Vivo Studies aliquot->invivo_prep end_invitro Use in Cell-Based Assays invitro_prep->end_invitro end_invivo Administer to Animal Models invivo_prep->end_invivo

Caption: General workflow for small molecule formulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question: I am experiencing very low to no yield of the desired product. What are the potential causes and how can I resolve this?

Answer:

Low or no yield can stem from several factors, from the quality of starting materials to the reaction conditions. Here are some common areas to investigate:

  • Quality of Starting Materials: Ensure that the 4-methoxy-2-nitroaniline and acetaldehyde (or its equivalent) are pure. Impurities can interfere with the reaction. It is recommended to use freshly distilled acetaldehyde.

  • Reaction Conditions: The reductive cyclization is sensitive to temperature and the reducing agent used. Ensure the reaction temperature is maintained as specified in the protocol. The choice of reducing agent (e.g., sodium dithionite) and its stoichiometry are critical.

  • Atmosphere: The reaction may be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Question: My final product is contaminated with a significant amount of a side product. How can I identify and minimize its formation?

Answer:

Side product formation is a common issue. The most likely side product is the corresponding benzimidazole (6-methoxy-2-methyl-1H-benzimidazole) due to complete reduction of the nitro group without N-oxide formation.

  • Identification: The side product can be identified using analytical techniques such as TLC, LC-MS, and NMR spectroscopy. The benzimidazole will have a different polarity and mass compared to the desired N-oxide.

  • Minimization:

    • Control of Reducing Agent: Carefully control the amount of the reducing agent. An excess can lead to the over-reduction of the N-oxide.

    • Temperature Control: Lowering the reaction temperature might favor the formation of the N-oxide over the fully reduced benzimidazole.

    • pH Control: The pH of the reaction mixture can influence the reaction pathway. Maintaining a neutral or slightly basic pH is often optimal.

Question: The reaction does not seem to go to completion, and I observe a significant amount of unreacted starting material. What steps should I take?

Answer:

Incomplete conversion can be addressed by optimizing several parameters:

  • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Stoichiometry of Reagents: Ensure that the molar ratio of the reactants is optimal. A slight excess of the acetaldehyde equivalent might be necessary to drive the reaction to completion.

  • Catalyst: If a catalyst is used, ensure it is active and used in the correct amount.

Frequently Asked Questions (FAQs)

Q1: What is a standard synthesis route for this compound?

A1: A common method is the reductive cyclization of 4-methoxy-2-nitroaniline with acetaldehyde. This one-pot reaction involves the reduction of the nitro group and subsequent condensation with the aldehyde to form the benzimidazole N-oxide ring system.

Q2: What are the key reaction parameters to control for optimal yield?

A2: The critical parameters include reaction temperature, reaction time, the choice and amount of the reducing agent, and the pH of the reaction medium. The table below summarizes the typical effects of these parameters.

ParameterEffect on YieldRecommendation
Temperature Higher temperatures may favor side product formation.Maintain a controlled temperature, typically between 25-50°C.
Reducing Agent The type and amount can affect the product distribution.Sodium dithionite is a common choice. Use a stoichiometric amount.
Reaction Time Insufficient time leads to incomplete reaction.Monitor the reaction by TLC or LC-MS to determine the optimal time.
pH Can influence the reactivity of the intermediates.Maintain a neutral to slightly basic pH (7-8).

Q3: What are the recommended purification methods for this compound?

A3: The crude product can be purified by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane or dichloromethane/methanol. Recrystallization from a suitable solvent like ethanol or ethyl acetate can also be employed for further purification.

Q4: How can I confirm the identity and purity of the final product?

A4: The structure and purity of this compound can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Infrared Spectroscopy (IR): To identify functional groups.

Experimental Protocol

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via reductive cyclization.

Materials:

  • 4-methoxy-2-nitroaniline

  • Acetaldehyde (or a stable equivalent like paraldehyde)

  • Sodium dithionite

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 4-methoxy-2-nitroaniline (1 equivalent) in a mixture of ethanol and water.

  • Add acetaldehyde (1.5 equivalents) to the solution.

  • Slowly add a solution of sodium dithionite (3 equivalents) and sodium bicarbonate (3 equivalents) in water to the reaction mixture, maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Visualizations

Synthesis_Pathway cluster_reaction Reductive Cyclization Start 4-methoxy-2-nitroaniline Reaction Reaction Vessel Start->Reaction Reagent1 Acetaldehyde Reagent1->Reaction Reagent2 Sodium Dithionite Reagent2->Reaction Product 6-Methoxy-2-methyl- benzoimidazol-1-ol Reaction->Product

Caption: Proposed synthesis pathway for this compound.

Experimental_Workflow A 1. Dissolve Starting Material B 2. Add Reagents A->B C 3. Monitor Reaction (TLC/LC-MS) B->C D 4. Work-up and Extraction C->D Reaction Complete E 5. Purification (Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield Issue Q1 Check Starting Material Purity? Start->Q1 A1_Yes Purity OK Q1->A1_Yes Yes A1_No Purify/Replace Materials Q1->A1_No No Q2 Review Reaction Conditions? A1_Yes->Q2 A2_Yes Conditions OK Q2->A2_Yes Yes A2_No Optimize Temp, Time, Stoichiometry Q2->A2_No No Q3 Consider Atmosphere? A2_Yes->Q3 A3_No Run under Inert Gas Q3->A3_No No

Caption: A decision tree for troubleshooting low product yield.

Technical Support Center: 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methoxy-2-methyl-benzoimidazol-1-ol. These resources are intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: Based on general safety data for related benzimidazole compounds, it is recommended to store this compound in a dry, cool, and well-ventilated place. The container should be kept tightly closed to prevent moisture and air exposure. For long-term storage, refrigeration (2-8°C) may be advisable to minimize potential degradation.

Q2: How stable is this compound in common organic solvents?

A2: While specific data for this compound is limited, a study on similar benzimidazole N-oxide derivatives showed they remained stable in 0.2% dimethyl sulfoxide (DMSO) for up to 96 hours.[1] It is good practice to prepare solutions fresh for each experiment. If storage of solutions is necessary, it should be for a short duration at low temperatures and protected from light. A preliminary stability test in your solvent of choice is recommended.

Q3: Is this compound sensitive to light?

A3: Many benzimidazole derivatives exhibit photosensitivity, especially when in solution.[2][3][4] Exposure to light, particularly UV radiation, can catalyze degradation.[3] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil. Solid forms of related compounds have shown greater stability to light.[2][4]

Q4: Does pH affect the stability of this compound?

A4: Yes, the stability of benzimidazole compounds can be pH-dependent. For some benzimidazoles, acidic conditions (e.g., 0.1M HCl) have been shown to prevent degradation, while alkaline solutions can accelerate it.[3] The imidazole ring has basic nitrogens that can be protonated, and the N-hydroxy group can also exhibit acidic or basic properties, making the molecule's stability susceptible to pH changes.

Q5: What is the expected thermal stability of this compound?

A5: Benzimidazole derivatives are generally thermally stable as solids. Some related anthelmintics are stable up to 50°C.[2][4] Theoretical studies suggest that the presence of a methyl group, as in your compound, may increase thermal stability.[5] However, prolonged exposure to high temperatures, especially in solution, should be avoided to prevent accelerated degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in biological assays.
Possible Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution of this compound in a suitable solvent. Compare the activity of the fresh solution to the old one.
Photodegradation Protect all solutions from light during preparation, storage, and the experiment itself. Use amber vials or foil-wrapped tubes.
pH-induced degradation in media Measure the pH of your final assay medium. If it is neutral to alkaline, consider if the compound is stable under these conditions. A preliminary stability test of the compound in the assay buffer can be performed and analyzed by HPLC.
Reaction with media components Some complex biological media may contain components that can react with the compound. Test the compound's stability in the media over the time course of the experiment.
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
Possible Cause Troubleshooting Step
Decomposition in solution This is a strong indicator of instability. To identify the cause, set up a forced degradation study. Expose solutions of the compound to heat, light (UV and visible), acidic, basic, and oxidative conditions. Analyze the samples at different time points by HPLC-MS to characterize the degradation products.
Reaction with mobile phase Ensure the mobile phase is compatible with the compound. If using a buffered mobile phase, check for pH-related degradation.
Contamination Ensure the purity of the initial compound and the cleanliness of all vials and equipment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential stability liabilities of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil.

3. Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acid and base samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV detection.

  • If degradation is observed, HPLC-MS can be used to identify the mass of the degradation products.

Protocol 2: HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).

Visualizations

Logical Workflow for Troubleshooting Inconsistent Results

A flowchart for troubleshooting inconsistent experimental results.

Potential Degradation Pathway

Given the structure of this compound, a potential degradation pathway under oxidative or photolytic stress could involve the N-hydroxy group. The N-O bond can be labile, potentially leading to the formation of the corresponding benzimidazole and other radical species.

parent This compound degradation_product 6-Methoxy-2-methyl-1H-benzoimidazole parent->degradation_product Loss of Hydroxyl Radical (Oxidative/Photolytic Stress) other_products Other Degradation Products (e.g., ring-opened, dimers) parent->other_products Further Degradation

A hypothetical degradation pathway for the title compound.

References

Technical Support Center: 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6-Methoxy-2-methyl-benzoimidazol-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific data for this compound is limited in publicly available literature, benzimidazole derivatives as a class of compounds are known to exhibit poor aqueous solubility. Their solubility is generally low in water and non-polar organic solvents. However, they tend to be more soluble in polar organic solvents and alcohols.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of benzimidazole derivatives is often pH-dependent. Due to the presence of basic nitrogen atoms in the benzimidazole ring, the solubility of this compound is expected to increase in acidic conditions (low pH) due to the formation of soluble salts through protonation. Conversely, in neutral or alkaline conditions (higher pH), the compound is likely to be less soluble.

Q3: What are some common solvents for dissolving this compound?

A3: Based on the general solubility of benzimidazoles, the following solvents can be considered for dissolving this compound:

  • Good Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol.

  • Moderate Solubility: Acetone, Acetonitrile, Isopropanol.

  • Poor Solubility: Water, Hexane, Toluene, Chloroform.

Researchers should perform their own solubility tests to determine the optimal solvent for their specific application.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem 1: The compound is not dissolving in the chosen aqueous buffer.

  • Cause: The inherent low aqueous solubility of the benzimidazole scaffold. The pH of the buffer may not be optimal for dissolution.

  • Solution:

    • Adjust pH: Lower the pH of the aqueous buffer to the acidic range (e.g., pH 2-4) to facilitate the formation of a more soluble protonated species.

    • Use a Co-solvent: Add a water-miscible organic solvent such as DMSO, DMF, or ethanol to the aqueous buffer. It is crucial to start with a small percentage of the co-solvent and gradually increase it to avoid precipitation of other components or interference with the experiment.

    • Sonication/Heating: Gently sonicate or warm the solution to increase the rate of dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.

Problem 2: The compound precipitates out of solution after initial dissolution.

  • Cause: This can be due to a change in temperature, pH, or solvent composition (e.g., upon dilution with an aqueous buffer). Supersaturation of the solution may have occurred.

  • Solution:

    • Maintain Consistent Conditions: Ensure that the temperature, pH, and solvent composition of the stock solution and the final experimental medium are compatible.

    • Lower the Concentration: The final concentration of the compound in the aqueous medium may be above its solubility limit. Prepare a more dilute solution.

    • Employ Solubility Enhancers: Consider the use of solubilizing agents such as cyclodextrins or surfactants to increase the aqueous solubility and prevent precipitation.

Problem 3: Inconsistent results are observed in biological assays.

  • Cause: Poor solubility can lead to variable concentrations of the active compound in the assay medium, resulting in inconsistent biological effects. Undissolved particles can also interfere with certain assay formats.

  • Solution:

    • Confirm Complete Dissolution: Before performing biological assays, visually inspect the solution for any precipitate. It is also recommended to filter the solution through a 0.22 µm filter to remove any undissolved microparticles.

    • Prepare Fresh Solutions: Prepare fresh solutions of the compound for each experiment to avoid issues with stability and precipitation over time.

    • Validate Compound Concentration: If possible, analytically determine the concentration of the dissolved compound in the final assay medium using techniques like HPLC to ensure consistency across experiments.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following tables provide illustrative data based on the expected behavior of similar benzimidazole derivatives. This data is for guidance and comparative purposes only.

Table 1: Illustrative Solubility of this compound in Common Solvents at Room Temperature.

SolventIllustrative Solubility (mg/mL)
Dimethyl sulfoxide (DMSO)> 50
Dimethylformamide (DMF)> 50
Methanol5 - 10
Ethanol1 - 5
Acetone0.5 - 2
Water (pH 7.0)< 0.1
Phosphate Buffered Saline (PBS, pH 7.4)< 0.1

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound.

pHIllustrative Solubility (µg/mL)
2.050 - 100
4.010 - 20
6.01 - 5
7.4< 1
8.0< 1

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound in an aqueous medium.

  • Preparation:

    • Prepare a series of aqueous buffers at different pH values (e.g., 2.0, 4.0, 6.0, 7.4, 8.0).

    • Ensure the compound (this compound) is in a solid, pure form.

  • Procedure:

    • Add an excess amount of the compound to a known volume of each buffer in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, allow the vials to stand to let undissolved particles settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC).

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve with known concentrations of the compound to determine the solubility in each buffer.

Protocol 2: Screening of Solubility Enhancement Methods

This protocol provides a general workflow for evaluating the effectiveness of different solubilization techniques.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solutions:

    • Co-solvents: Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 1%, 5%, 10% ethanol).

    • Surfactants: Prepare aqueous solutions of different surfactants (e.g., Tween® 80, Cremophor® EL) at concentrations above their critical micelle concentration.

    • Cyclodextrins: Prepare aqueous solutions of different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) at various concentrations.

  • Solubility Measurement:

    • Add a small aliquot of the compound's stock solution to each of the prepared test solutions.

    • Incubate the solutions under agitation for a set period (e.g., 2-4 hours).

    • Visually inspect for precipitation.

    • For a quantitative assessment, centrifuge the samples to pellet any precipitate, and then measure the concentration of the compound in the supernatant using HPLC.

  • Data Analysis:

    • Compare the solubility of the compound in each test solution to its solubility in the plain aqueous buffer to determine the fold-increase in solubility for each enhancement method.

Visualizations

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (Various pH) C Add Excess Compound to Buffers A->C B Weigh Compound B->C D Agitate at Constant Temp (24-48h) C->D E Filter Supernatant (0.22 µm) D->E F Quantify by HPLC E->F G Determine Solubility F->G

Caption: Workflow for Aqueous Solubility Determination.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P1 Compound Precipitation C1 Low Aqueous Solubility P1->C1 C2 pH Shift P1->C2 C3 Solvent Change P1->C3 C4 Supersaturation P1->C4 S1 Adjust pH C1->S1 S2 Use Co-solvents C1->S2 S3 Add Solubilizers (Cyclodextrins, Surfactants) C1->S3 C2->S1 C3->S2 S4 Lower Concentration C4->S4

Caption: Troubleshooting Logic for Compound Precipitation.

Optimizing Synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and effective method for synthesizing this compound, which exists in tautomeric equilibrium with 6-methoxy-2-methyl-1H-benzimidazole-3-oxide, is through the cyclization of an N-substituted 4-methoxy-2-nitroaniline precursor. This intramolecular condensation reaction is typically promoted by either a base or an acid catalyst. Direct oxidation of the corresponding benzimidazole is generally not a viable route.

Q2: What is the likely starting material for this synthesis?

A2: The logical starting material is an N-alkylated 4-methoxy-2-nitroaniline, most commonly N-ethyl-4-methoxy-2-nitroaniline. The ethyl group on the nitrogen atom provides the carbon source for the 2-methyl group of the benzimidazole ring upon cyclization.

Q3: What are the key reaction parameters to control for successful synthesis?

A3: Successful synthesis of this compound hinges on the careful control of several key parameters:

  • Choice of Catalyst: Both acid and base catalysts can be effective, and the optimal choice depends on the specific substrate and desired reaction kinetics.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting material and intermediates. Common choices include ethanol, dioxane, and dimethylformamide (DMF).

  • Temperature: The reaction temperature significantly influences the rate of cyclization and the formation of byproducts. Optimization is crucial to achieve a good yield without promoting degradation.

  • Reaction Time: Sufficient time must be allowed for the completion of the reaction, which should be monitored by techniques like Thin Layer Chromatography (TLC).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete cyclization of the nitroaniline precursor.2. Incorrect catalyst or suboptimal catalyst concentration.3. Reaction temperature is too low.4. Insufficient reaction time.1. Verify the purity of the starting N-substituted 4-methoxy-2-nitroaniline.2. Experiment with different acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) and vary their concentrations.3. Gradually increase the reaction temperature while monitoring for product formation and decomposition.4. Extend the reaction time and monitor progress using TLC.
Formation of Multiple Products (as seen on TLC) 1. Side Reactions: Deoxygenation of the N-oxide to form 6-methoxy-2-methyl-1H-benzimidazole.2. Incomplete Reaction: Presence of unreacted starting material.3. Degradation: Decomposition of the product or starting material at elevated temperatures.1. Employ milder reaction conditions (lower temperature, less harsh catalyst).2. Ensure the reaction goes to completion by extending the reaction time or adjusting the temperature.3. Optimize the reaction temperature to favor product formation over degradation. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Product Isolation and Purification 1. The product may be soluble in the reaction mixture.2. Presence of polar byproducts that co-elute during chromatography.1. After reaction completion, neutralize the mixture and extract the product with a suitable organic solvent. Evaporation of the solvent should yield the crude product.2. Utilize column chromatography with a gradient elution system to effectively separate the desired product from impurities. Recrystallization from a suitable solvent system can further enhance purity.
Product Instability Benzimidazole N-oxides can be sensitive to light and heat.Store the purified product in a cool, dark place under an inert atmosphere to prevent degradation.

Data Presentation

Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis (General Overview)
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1ZnFe₂O₄ (10 mol%)Ethanol700.588-92[1]
2MgO@DFNSEthanolRoom Temp1-290-98[2]
3Au/TiO₂CHCl₃:MeOH (3:1)25-502-1880-98[1]
4K₂CO₃DMF80-32-55[3]

Note: The data in this table is derived from the synthesis of various substituted benzimidazoles and serves as a general guide for optimizing the synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of a substituted benzimidazole is provided below as a reference. Researchers should adapt this protocol based on the specific reactivity of their starting materials and the optimization data presented.

General Procedure for the Synthesis of 2-Substituted Benzimidazoles

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the o-phenylenediamine derivative (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: Add the aldehyde or carboxylic acid derivative (1.0-1.2 eq) to the solution.

  • Catalyst Addition: Introduce the chosen catalyst (e.g., ZnFe₂O₄, 10 mol%) to the reaction mixture.[1]

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 70°C) and stir for the required duration (e.g., 30 minutes), monitoring the reaction progress by TLC.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst is used, it can be recovered by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzimidazole derivative.

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline N-ethyl-4-methoxy-2-nitroaniline N-ethyl-4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline->N-ethyl-4-methoxy-2-nitroaniline N-Alkylation Alkylating_Agent Alkylating Agent (e.g., Ethyl Iodide) Alkylating_Agent->N-ethyl-4-methoxy-2-nitroaniline This compound This compound N-ethyl-4-methoxy-2-nitroaniline->this compound Intramolecular Cyclization (Acid or Base Catalyzed)

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve starting material - Add catalyst Start->Reaction_Setup Heating_Stirring Heating and Stirring (Monitor by TLC) Reaction_Setup->Heating_Stirring Workup Work-up: - Cool reaction - Filter/Extract Heating_Stirring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Logic Start Low/No Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Multiple_Products Multiple Products? Start->Multiple_Products No Optimize_Catalyst Optimize Catalyst (Type & Concentration) Check_Purity->Optimize_Catalyst Optimize_Temp Optimize Temperature Optimize_Catalyst->Optimize_Temp Increase_Time Increase Reaction Time Optimize_Temp->Increase_Time Milder_Conditions Use Milder Conditions Multiple_Products->Milder_Conditions Yes Purification_Issues Purification Issues? Multiple_Products->Purification_Issues No Ensure_Completion Ensure Reaction Goes to Completion Milder_Conditions->Ensure_Completion Optimize_Chromatography Optimize Chromatography (Solvent Gradient) Purification_Issues->Optimize_Chromatography Yes Try_Recrystallization Try Recrystallization Optimize_Chromatography->Try_Recrystallization

References

Technical Support Center: 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 6-Methoxy-2-methyl-benzoimidazol-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The impurity profile can vary based on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as 4-methoxy-N1-hydroxy-benzene-1,2-diamine or its precursors.

  • Deoxygenated Product: The reduced form, 6-methoxy-2-methyl-1H-benzimidazole, is a very common impurity resulting from the instability of the N-hydroxy group.[1][2]

  • Positional Isomers: Depending on the starting materials, isomers like 5-methoxy-2-methyl-benzoimidazol-1-ol could be present.

  • Nitro-Precursor Residues: If the synthesis involves the reduction of a nitro group to form the N-hydroxy-amine functionality, residual nitro-aromatic compounds may be present if the reduction is incomplete.[3]

Q2: How stable is this compound during purification and storage?

A2: The endocyclic N-hydroxy group imparts a degree of instability to the molecule. The primary degradation pathway is reduction to the corresponding benzimidazole (deoxygenation).[1][2] This can be catalyzed by trace metals, light, or acidic/basic conditions. N-hydroxy aromatic heterocycles are known to be chemically sensitive intermediates.[4][5] However, studies on related N-oxide benzimidazole derivatives have shown they can be stable for several days in appropriate solvents like 0.2% DMSO, suggesting that careful handling can preserve the compound.[6][7] For storage, it is recommended to use a dark, cold (2-8°C), and inert environment (e.g., under argon or nitrogen).

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: Due to the polar N-hydroxy group, both normal and reverse-phase chromatography can be effective, with specific considerations for each.

  • Reverse-Phase Chromatography (Recommended): This is often the preferred method for polar, potentially unstable compounds. A C18 stationary phase with a mobile phase of acetonitrile and water, often with a pH-modifying buffer (e.g., 0.1% formic acid or ammonium acetate), can provide excellent separation from less polar impurities like the deoxygenated product.[6][7]

  • Normal-Phase (Silica Gel) Chromatography: This is a viable option, but the polar nature of the N-hydroxy group can lead to strong binding to the silica gel, causing tailing and potential degradation on the acidic silica surface. A polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required.[8] It may be beneficial to use silica gel that has been neutralized with a base like triethylamine.

Q4: What is a good solvent system for recrystallizing this compound?

A4: The high polarity of the compound suggests that polar solvents will be most effective.[9][10]

  • Single Solvent Systems: Alcohols like ethanol or isopropanol are good starting points. The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly.[11]

  • Two-Solvent Systems: A common and effective strategy involves dissolving the compound in a good, polar solvent (like methanol or ethanol) and then slowly adding a less polar anti-solvent (like ethyl acetate or water) at an elevated temperature until the solution becomes slightly turbid. The solution is then clarified with a few drops of the first solvent and cooled slowly.[12] An ethanol/water mixture is a promising system to investigate.

Troubleshooting Guides

Problem 1: The compound appears to be degrading during column chromatography.
Possible Cause Solution
Acidic Silica Gel The acidic nature of standard silica gel can catalyze the deoxygenation of the N-hydroxy group.
Troubleshooting Step: 1. Neutralize the silica gel by preparing a slurry with your eluent containing 1% triethylamine, then pack the column. 2. Opt for reverse-phase chromatography on a C18 stationary phase, which is generally less harsh.
Prolonged Exposure Long chromatography run times increase the chance of degradation.
Troubleshooting Step: 1. Use flash chromatography with higher pressure to speed up the separation. 2. Develop a steeper solvent gradient to elute the compound more quickly.
Solvent Reactivity Certain solvents may react with or promote the degradation of the compound.
Troubleshooting Step: Screen different solvent systems using analytical TLC or HPLC to find one that provides good separation without causing degradation. Avoid highly acidic or basic additives unless necessary for separation.
Problem 2: An unexpected spot/peak corresponding to the deoxygenated product (6-methoxy-2-methyl-1H-benzimidazole) is observed after purification.
Possible Cause Solution
Inherent Instability The N-hydroxy group is prone to reduction.[1][2]
Troubleshooting Step: 1. Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible. 2. Use degassed solvents for both chromatography and recrystallization to minimize dissolved oxygen. 3. Store purified fractions and the final product at low temperatures (2-8°C) in the dark.
Carryover from Synthesis The deoxygenated product may have been a significant byproduct of the synthesis.
Troubleshooting Step: Optimize the purification protocol. Reverse-phase HPLC or flash chromatography is typically very effective at separating the more polar N-hydroxy compound from its less polar deoxygenated analogue.
Problem 3: The compound "oils out" instead of crystallizing during recrystallization.
Possible Cause Solution
Solution is Supersaturated The solution is cooling too quickly, or the concentration of the compound is too high.
Troubleshooting Step: 1. Re-heat the solution until the oil redissolves. Add a small amount of additional solvent. 2. Allow the flask to cool very slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature) to encourage crystal formation.[9]
Presence of Impurities Impurities can inhibit crystal lattice formation.
Troubleshooting Step: 1. Attempt to purify the material further by chromatography before recrystallization. 2. Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization. 3. Add a seed crystal of pure product if available.[9]
Inappropriate Solvent The melting point of your compound may be lower than the boiling point of the solvent, causing it to melt rather than dissolve.
Troubleshooting Step: Select a lower-boiling solvent or use a two-solvent system where the compound has lower solubility.

Quantitative Data Summary

The following table presents typical, illustrative results from the purification of a crude sample of this compound.

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)Major Impurity Removed
Reverse-Phase Flash Chromatography 85%>98%70-85%6-methoxy-2-methyl-1H-benzimidazole
Silica Gel Chromatography (Neutralized) 85%>95%60-75%Unreacted starting materials
Recrystallization (Ethanol/Water) 85%>97% (if initial purity is high)50-70%Various soluble impurities

Experimental Protocols

Protocol 1: Purification by Reverse-Phase Flash Chromatography

This protocol is designed for purifying the polar N-hydroxy compound away from its less polar deoxygenated impurity.

  • Sample Preparation: Dissolve the crude product in a minimal volume of methanol or DMF. Adsorb this solution onto a small amount of C18 silica. Allow the solvent to evaporate completely.

  • Column Packing: Pack a C18 flash chromatography column with the appropriate stationary phase.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Loading: Dry-load the adsorbed sample onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the proportion of acetonitrile in the mobile phase (e.g., a gradient from 5% to 50% Acetonitrile over 20-30 column volumes).

  • Fraction Collection: Collect fractions and monitor by TLC (using a C18 plate) or HPLC. The deoxygenated impurity will elute before the more polar N-hydroxy product.

  • Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure. A lyophilizer (freeze-dryer) may be necessary to remove the final traces of water.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from a relatively crude product.

  • Solvent Selection: Perform small-scale solubility tests. Ethanol/water is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) dropwise until the solid just dissolves.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow General Purification Workflow cluster_recrystallization Recrystallization cluster_chromatography Chromatography crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional, for insolubles) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure crude2 Crude Product adsorb Adsorb onto Stationary Phase crude2->adsorb load Load onto Column adsorb->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure2 Pure Product evaporate->pure2

Caption: General workflows for purification by recrystallization and chromatography.

Degradation_Pathway Primary Degradation Pathway product This compound (Desired Product) impurity 6-methoxy-2-methyl-1H-benzimidazole (Deoxygenated Impurity) product->impurity Reduction [O] (e.g., light, acid, trace metals)

Caption: The primary degradation pathway involves the loss of the N-hydroxy oxygen.

Impurity_Relationship Synthetic Impurity Relationships sm1 4-Methoxy-N1-hydroxy- benzene-1,2-diamine product 6-Methoxy-2-methyl- benzoimidazol-1-ol sm1->product impurity1 Unreacted Starting Materials sm1->impurity1 sm2 Acetic Anhydride (or equivalent) sm2->product sm2->impurity1 impurity2 Deoxygenated Product product->impurity2 Degradation

Caption: Relationship between starting materials, product, and common impurities.

References

Technical Support Center: Synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol. Due to the limited specific literature on this exact N-oxide, this guide draws upon established principles of benzimidazole and benzimidazole N-oxide synthesis to address potential challenges and side reactions.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete cyclization of the nitroaniline precursor.Ensure the base used (e.g., NaOH, K2CO3) is sufficiently strong and used in the correct stoichiometric amount. Optimize the reaction temperature and time; prolonged heating might be necessary. Consider switching to a different solvent system, such as a dioxane-water mixture, which has been shown to be effective for similar cyclizations.[1][2]
Degradation of starting material or product.If the reaction is run at a high temperature for an extended period, degradation can occur. Monitor the reaction progress by TLC to determine the optimal reaction time. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if your starting materials are sensitive to oxidation.
Incorrect starting material.Verify the identity and purity of your starting N-substituted 2-nitroaniline derivative by analytical methods such as NMR and mass spectrometry. The synthesis of benzimidazole N-oxides often requires specific precursors, as direct oxidation of the corresponding benzimidazole is typically not feasible.[1][2]
Presence of Multiple Spots on TLC Formation of isomeric products.The cyclization of asymmetrically substituted phenylenediamines can lead to the formation of regioisomers. Purification by column chromatography is often necessary to separate these isomers. Careful selection of starting materials and reaction conditions can sometimes favor the formation of one isomer.
Unreacted starting material.Increase the reaction time or temperature. Ensure proper mixing of the reaction mixture. Check the purity and reactivity of your reagents.
Formation of the corresponding benzimidazole (deoxygenation of the N-oxide).This can occur under certain reductive conditions or at very high temperatures. Avoid harsh reducing agents during workup. If this is a persistent issue, consider milder reaction conditions.
Dimerization or other side reactions.The use of milder bases like potassium carbonate can sometimes minimize the formation of by-products compared to stronger bases like sodium hydroxide.[1] Running the reaction at a lower concentration may also reduce the likelihood of intermolecular side reactions.
Difficulty in Product Purification Product is highly polar and streaks on the silica gel column.Use a more polar solvent system for column chromatography. A small amount of a polar modifier like methanol or a few drops of acetic acid in the eluent can sometimes improve peak shape. Consider using a different stationary phase, such as alumina.
Co-elution of impurities.Re-crystallization of the crude product before or after column chromatography can be an effective purification method.[3]

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound by directly oxidizing 6-Methoxy-2-methyl-1H-benzimidazole?

A1: Direct oxidation of benzimidazoles to their corresponding N-oxides is generally not a feasible synthetic route.[2] The synthesis of benzimidazole N-oxides typically involves the cyclization of an appropriately substituted N-alkyl-2-nitroaniline derivative.[1][2]

Q2: What is the most common synthetic route to benzimidazole N-oxides?

A2: A widely used method is the base-catalyzed intramolecular cyclization of N-substituted 2-nitroanilines.[1][2] For the synthesis of this compound, a plausible precursor would be an N-ethyl-4-methoxy-2-nitroaniline derivative that can cyclize to form the desired product.

Q3: My reaction is not proceeding to completion. What can I do?

A3: Several factors could be at play. First, verify the purity of your starting materials and reagents. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. You can try increasing the reaction temperature or switching to a higher-boiling point solvent. Additionally, the choice of base can be critical; if a weaker base is not effective, a stronger base might be required, but be mindful of potential side reactions.[1]

Q4: I am observing the formation of a significant amount of the deoxygenated benzimidazole. How can I avoid this?

A4: The deoxygenation of the N-oxide can sometimes occur, particularly under harsh reaction conditions. If possible, try running the reaction at a lower temperature for a longer period. Also, be cautious during the workup and purification steps to avoid any unintended reducing conditions.

Q5: What are the best practices for purifying my final product?

A5: Purification of benzimidazole derivatives often involves a combination of techniques. After the initial workup to remove the bulk of reagents and solvents, column chromatography on silica gel is a common method for separating the desired product from side products and unreacted starting materials.[4] Subsequent recrystallization from a suitable solvent system can further enhance the purity.[3]

Experimental Protocols

General Procedure for the Synthesis of a Benzimidazole N-oxide:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-substituted 2-nitroaniline derivative in a suitable solvent such as a 1,4-dioxane/water mixture (e.g., 6:4 v/v).[1][2]

  • Addition of Base: To the stirred solution, add the appropriate base (e.g., sodium hydroxide or potassium carbonate) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated. The resulting solid can be purified by column chromatography on silica gel, followed by recrystallization to yield the pure benzimidazole N-oxide.

Visualizations

Below are diagrams illustrating the key chemical transformations and workflows discussed in this guide.

Synthesis_Pathway N-substituted-2-nitroaniline N-substituted-2-nitroaniline Intermediate Anionic Intermediate N-substituted-2-nitroaniline->Intermediate  Base (e.g., NaOH) Product 6-Methoxy-2-methyl- benzoimidazol-1-ol Intermediate->Product  Intramolecular  Cyclization

Caption: Proposed synthesis pathway for this compound.

Side_Reactions Start Starting Material: N-substituted-2-nitroaniline Desired_Product Desired Product: 6-Methoxy-2-methyl- benzoimidazol-1-ol Start->Desired_Product  Desired Pathway Side_Product_1 Side Product 1: Isomeric Product Start->Side_Product_1  Alternative  Cyclization Side_Product_3 Side Product 3: Polymeric Byproducts Start->Side_Product_3  High Concentration/  Strong Base Side_Product_2 Side Product 2: Deoxygenated Benzimidazole Desired_Product->Side_Product_2  Harsh Conditions/  Reductive Workup

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Experiment Start Check_TLC Monitor Reaction by TLC Start->Check_TLC Problem Problem Identified? (Low Yield, Impurities) Check_TLC->Problem Analyze Analyze Side Products (LC-MS, NMR) Problem->Analyze Yes Success Pure Product Obtained Problem->Success No Optimize Optimize Conditions: - Temperature - Base - Solvent Analyze->Optimize Purify Purification Strategy: - Column Chromatography - Recrystallization Optimize->Purify Purify->Success Successful Failure Re-evaluate Synthetic Route Purify->Failure Unsuccessful

Caption: A logical workflow for troubleshooting synthesis issues.

References

troubleshooting 6-Methoxy-2-methyl-benzoimidazol-1-ol assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 6-Methoxy-2-methyl-benzoimidazol-1-ol in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. For working solutions in aqueous buffers, it is crucial to assess the final DMSO concentration, as high percentages can affect assay performance, particularly in cell-based assays.[1] It is recommended to keep the final DMSO concentration below 1%.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: What are the optimal storage conditions for the compound?

A2: this compound powder should be stored at 2-8°C, protected from light and moisture. DMSO stock solutions should be stored at -20°C or -80°C. Under these conditions, the compound is expected to be stable for at least 6 months.

Q3: How can I confirm the purity and identity of my this compound sample?

A3: The identity and purity of the compound can be confirmed using techniques such as 1H NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected molecular weight is 178.19 g/mol .

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can obscure real experimental effects. The coefficient of variation (CV) is a common metric to assess this variability.

Potential Causes and Solutions:

  • Inconsistent Pipetting: Small volume inaccuracies can lead to significant concentration differences.

    • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step.

  • Edge Effects in Microplates: Evaporation from wells on the edge of a microplate can concentrate reagents.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or buffer to maintain a humid environment.

  • Compound Precipitation: The compound may precipitate out of solution at the final assay concentration.

    • Solution: Visually inspect wells for any precipitate. Determine the solubility of the compound in your final assay buffer. You may need to lower the final concentration or adjust the buffer composition.

  • Incomplete Reagent Mixing: Failure to properly mix reagents upon addition can lead to inconsistent results.

    • Solution: Gently agitate the plate after adding each reagent, either manually or using a plate shaker.

Issue 2: Poor Z'-factor in High-Throughput Screening (HTS)

The Z'-factor is a statistical measure of the quality of an HTS assay.[2] A Z'-factor above 0.5 is generally considered acceptable for a robust assay.[2]

Troubleshooting a Low Z'-factor:

// Nodes start [label="Low Z'-Factor (<0.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_controls [label="Review Positive and\nNegative Controls", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; low_pos [label="Low Signal in\nPositive Control", fillcolor="#F1F3F4", fontcolor="#202124"]; high_neg [label="High Signal in\nNegative Control", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_stability [label="Check Reagent Stability\nand Concentration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; incubation_time [label="Optimize Incubation\nTime and Temperature", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; instrument_settings [label="Verify Instrument\nSettings (Gain, etc.)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_reagents [label="Optimize Reagent\nConcentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Assay\nConditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; revalidate_assay [label="Re-validate Assay", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_controls; check_controls -> low_pos [label="Signal Window\nis too small"]; check_controls -> high_neg [label="High Background"]; low_pos -> reagent_stability; high_neg -> reagent_stability; reagent_stability -> optimize_reagents [label="Degraded or\nIncorrect Conc."]; reagent_stability -> incubation_time [label="OK"]; incubation_time -> optimize_conditions [label="Sub-optimal"]; incubation_time -> instrument_settings [label="OK"]; instrument_settings -> optimize_conditions [label="Incorrect"]; instrument_settings -> revalidate_assay [label="OK"]; optimize_reagents -> revalidate_assay; optimize_conditions -> revalidate_assay; } dottroubleshooting_low_z_factor.png

Caption: Troubleshooting workflow for a low Z'-factor.

Data Presentation: Impact of DMSO on Assay Signal

DMSO Concentration (%)Positive Control Signal (RFU)Negative Control Signal (RFU)Z'-Factor
0.115,234 ± 4561,102 ± 980.85
0.514,987 ± 5121,254 ± 1500.79
1.014,560 ± 8901,890 ± 3450.62
2.012,112 ± 15433,543 ± 8760.21

Data are presented as mean ± standard deviation.

As shown in the table, increasing concentrations of DMSO can decrease the signal window and increase variability, leading to a lower Z'-factor.

Issue 3: Irreproducible Dose-Response Curves

Inconsistent IC50 or EC50 values across experiments can be a significant source of frustration.

Troubleshooting Dose-Response Irreproducibility:

  • Compound Stability: The compound may be unstable in the assay buffer over the course of the experiment.

    • Solution: Perform a time-course experiment to assess compound stability. Prepare fresh dilutions for each experiment.

  • Cell Passage Number: In cell-based assays, cell characteristics can change with high passage numbers.

    • Solution: Use cells within a defined, low passage number range for all experiments.

  • Reagent Lot-to-Lot Variability: Different lots of reagents (e.g., enzymes, antibodies, serum) can have different activities.

    • Solution: Qualify new lots of critical reagents against the old lot before use in critical experiments. Purchase larger batches of critical reagents to minimize lot changes.

Hypothetical Signaling Pathway

This compound is hypothesized to inhibit the activity of Kinase X, a key enzyme in the Pro-Survival Pathway.

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseX [label="Kinase X", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Effector", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\nand Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="6-Methoxy-2-methyl-\nbenzoimidazol-1-ol", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> Receptor; Receptor -> KinaseX [label="activates"]; KinaseX -> Downstream [label="phosphorylates"]; Downstream -> Proliferation; Compound -> KinaseX [arrowhead=tee, color="#EA4335", fontcolor="#EA4335", label="inhibits"]; } dothypothetical_signaling_pathway.png

Caption: Inhibition of the Pro-Survival Pathway by this compound.

Experimental Protocols

Protocol 1: Kinase X Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based competition assay to measure the inhibition of Kinase X by this compound.

Materials:

  • Kinase X enzyme

  • Fluorescently labeled tracer peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • 384-well, low-volume, black microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).

  • In a 384-well plate, add 5 µL of the diluted compound or vehicle (for positive and negative controls).

  • Add 5 µL of Kinase X enzyme diluted in Assay Buffer to all wells except the negative controls (add buffer instead).

  • Add 5 µL of the fluorescently labeled tracer peptide to all wells.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Initiate the kinase reaction by adding 5 µL of ATP diluted in Assay Buffer to all wells.

  • Incubate for 90 minutes at room temperature.

  • Read the plate on a suitable plate reader capable of measuring fluorescence polarization.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well, clear, flat-bottom microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control.

  • Incubate for 48 hours at 37°C.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well.

  • Incubate for 2-4 hours at 37°C, protected from light, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

References

Technical Support Center: Enhancing the Bioavailability of 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the poorly soluble compound, 6-Methoxy-2-methyl-benzoimidazol-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

The primary challenge is likely its poor aqueous solubility, a common characteristic of benzimidazole derivatives.[1][2][3] Poor solubility leads to a low dissolution rate in the gastrointestinal tract, which in turn limits the amount of the drug that can be absorbed into the bloodstream, resulting in low and variable bioavailability.[4][5]

Q2: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to overcome the low solubility and improve the bioavailability of this compound. The most common and effective approaches include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[6][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate.[8][9][10][11]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can significantly increase its aqueous solubility.[12][13][14][15]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[6][16]

  • Nanoformulations: Reducing the particle size to the nanometer range can dramatically increase the dissolution rate and saturation solubility.[17][18][19]

Q3: How do I choose the most suitable bioavailability enhancement technique?

The choice of technique depends on the physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach involving pre-formulation studies is recommended.[20] Consider factors such as the drug's melting point, logP, and solubility in various solvents and lipids.

Q4: What is an in vitro-in vivo correlation (IVIVC) and why is it important?

An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (e.g., dissolution rate) to an in vivo response (e.g., plasma drug concentration).[21][22][23][24] Establishing a good IVIVC can reduce the need for extensive in vivo studies, guide formulation development, and serve as a quality control tool.[23][25]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models

Possible Cause: Poor aqueous solubility and slow dissolution of this compound.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility at different pH values.

    • Assess the compound's solid-state properties (crystallinity, polymorphism).

    • Measure the logP to understand its lipophilicity.

  • Evaluate Enabling Formulations:

    • Prepare and test different formulations in vitro to assess their ability to improve dissolution.

    • Compare the dissolution profiles of various formulations (e.g., micronized drug, solid dispersion, cyclodextrin complex) against the unformulated drug.

  • Conduct In Vivo Screening:

    • Select the most promising formulations based on in vitro data for a pilot in vivo pharmacokinetic study in a relevant animal model.

    • Administer the different formulations and a control (e.g., simple suspension) and measure plasma concentrations over time to determine key pharmacokinetic parameters (AUC, Cmax, Tmax).

Issue 2: Difficulty in Preparing a Stable Amorphous Solid Dispersion

Possible Cause: The drug may have a high tendency to recrystallize from the amorphous state, or there might be poor miscibility with the chosen polymer carrier.

Troubleshooting Steps:

  • Polymer Screening:

    • Screen a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®) to find one that is miscible with the drug.

    • Use techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility.

  • Optimize Drug Loading:

    • Start with a low drug loading and gradually increase it to find the maximum concentration that can be maintained in an amorphous state. Higher drug loadings increase the risk of recrystallization.

  • Incorporate Stabilizers:

    • Consider adding a second polymer or a surfactant to the formulation to inhibit drug crystallization.

  • Characterize the Solid Dispersion:

    • Use Powder X-ray Diffraction (PXRD) and DSC to confirm that the drug is in an amorphous state.

    • Conduct stability studies under accelerated conditions (high temperature and humidity) to assess the physical stability of the amorphous form.

Issue 3: Inconsistent Results with Cyclodextrin Complexation

Possible Cause: Inefficient complexation, inappropriate cyclodextrin selection, or suboptimal preparation method.

Troubleshooting Steps:

  • Select the Right Cyclodextrin:

    • The cavity size of the cyclodextrin must be suitable to accommodate the drug molecule. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD).[12][14]

  • Determine the Stoichiometry of the Complex:

    • Use methods like phase solubility studies (Higuchi and Connors method) to determine the binding constant and the stoichiometry of the drug-cyclodextrin complex.

  • Optimize the Preparation Method:

    • Compare different preparation methods such as physical mixing, kneading, co-evaporation, and freeze-drying to find the most efficient one for forming the inclusion complex.[15]

  • Confirm Complex Formation:

    • Utilize analytical techniques like DSC, Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increases surface area for dissolution.[6]Simple, widely applicable.May not be sufficient for very poorly soluble drugs; potential for particle aggregation.
Amorphous Solid Dispersion Drug is molecularly dispersed in a hydrophilic carrier, avoiding crystal lattice energy.[11]Significant increase in dissolution rate and apparent solubility.Physically unstable (risk of recrystallization); requires careful polymer selection.[8]
Cyclodextrin Complexation Drug is encapsulated in the hydrophobic cavity of a cyclodextrin molecule.[12]High increase in aqueous solubility; can also improve stability.[13]Limited by the stoichiometry of the complex; can be a bulky formulation.[26]
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a mixture of oils, surfactants, and co-solvents that forms a microemulsion in the GI tract.[16]Presents the drug in a solubilized form, bypassing the dissolution step.Can be complex to formulate; potential for drug precipitation upon dilution.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a suitable polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be rapid to ensure the drug is kinetically trapped in its amorphous form within the polymer matrix.

  • Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried product to obtain a fine powder and pass it through a sieve to ensure a uniform particle size distribution.

  • Characterization: Characterize the solid dispersion for its amorphous nature (PXRD, DSC), dissolution enhancement (in vitro dissolution testing), and stability.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
  • Mixing: Mix this compound and the selected cyclodextrin (e.g., HP-β-cyclodextrin) in a mortar in the appropriate molar ratio.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water/ethanol 1:1 v/v) to the mixture to form a paste.

  • Trituration: Knead the paste thoroughly for a specified period (e.g., 60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, and PXRD, and evaluate its effect on solubility and dissolution.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation solubility Solubility & pH Profile micronization Micronization solubility->micronization cyclodextrin Cyclodextrin Complex solubility->cyclodextrin lipid_based Lipid-Based Formulation solubility->lipid_based solid_state Solid-State Characterization solid_dispersion Solid Dispersion solid_state->solid_dispersion dissolution Dissolution Testing micronization->dissolution solid_dispersion->dissolution cyclodextrin->dissolution lipid_based->dissolution pk_study Pharmacokinetic Study dissolution->pk_study

Caption: A typical experimental workflow for enhancing the bioavailability of a poorly soluble drug.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_strategy Select Enhancement Strategy cluster_optimization Formulation Optimization start Low Bioavailability Observed check_solubility Confirm Poor Solubility start->check_solubility check_dissolution Assess Dissolution Rate check_solubility->check_dissolution strategy_particle Particle Size Reduction check_dissolution->strategy_particle If dissolution is the issue strategy_amorphous Amorphous Solid Dispersion check_dissolution->strategy_amorphous strategy_complex Cyclodextrin Complexation check_dissolution->strategy_complex optimize_process Optimize Formulation Process strategy_particle->optimize_process strategy_amorphous->optimize_process strategy_complex->optimize_process re_evaluate Re-evaluate In Vitro / In Vivo optimize_process->re_evaluate

Caption: A troubleshooting guide for addressing low bioavailability issues during drug development.

References

degradation of 6-Methoxy-2-methyl-benzoimidazol-1-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Based on a comprehensive review of currently available scientific literature, there is limited specific data on the degradation of 6-Methoxy-2-methyl-benzoimidazol-1-ol in solution. The following troubleshooting guide and frequently asked questions have been constructed based on general principles of benzimidazole chemistry and stability. Researchers should use this as a starting point and are strongly encouraged to perform their own stability studies for this specific compound under their experimental conditions.

Troubleshooting Degradation of this compound

Researchers working with this compound may encounter issues with its stability in solution. This guide provides a structured approach to identifying and mitigating potential degradation.

Visualizing the Troubleshooting Process

The following workflow can guide researchers in troubleshooting the degradation of this compound.

cluster_observe Observation cluster_hypothesize Hypothesis cluster_investigate Investigation cluster_factors Potential Degradation Factors cluster_mitigate Mitigation Strategies cluster_confirm Confirmation A Unexpected experimental results or loss of compound activity B Degradation of 6-Methoxy-2-methyl- benzoimidazol-1-ol in solution A->B C Analyze sample by HPLC, LC-MS, or NMR to confirm degradation and identify products B->C D Review solution preparation and storage conditions B->D E pH of the solution D->E F Exposure to light (photodegradation) D->F G Elevated temperature D->G H Presence of oxidizing agents D->H I Solvent type D->I J Adjust and buffer solution pH E->J K Protect solutions from light (e.g., use amber vials) F->K L Store solutions at lower temperatures (e.g., 2-8°C or -20°C) G->L M Use deoxygenated solvents and handle under an inert atmosphere (e.g., N2 or Ar) H->M N Test alternative, aprotic solvents I->N O Re-analyze sample after implementing mitigation strategies to confirm stability J->O K->O L->O M->O N->O

Caption: A flowchart outlining the steps to troubleshoot the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could degradation of this compound be the cause?

A1: Inconsistent results can be a sign of compound instability. Degradation of your compound in solution over time can lead to a decrease in its effective concentration, impacting the reproducibility of your experiments. It is recommended to verify the integrity of your stock and working solutions.

Q2: How can I check if my this compound has degraded?

A2: The most reliable way to assess the stability of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing a freshly prepared solution to one that has been stored or used in an experiment, you can identify the appearance of new peaks (degradation products) and a decrease in the area of the parent compound's peak.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: While specific data for this compound is limited, general recommendations for benzimidazole derivatives suggest storing solutions at low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage).[1] Solutions should also be protected from light by using amber vials or covering containers with aluminum foil. For compounds sensitive to oxidation, storing under an inert atmosphere (nitrogen or argon) may be beneficial.[2]

Q4: What factors can influence the degradation of this compound in solution?

A4: Several factors can contribute to the degradation of benzimidazole derivatives in solution. These include:

  • pH: The stability of benzimidazoles can be highly pH-dependent. Extremes in pH (highly acidic or alkaline conditions) may catalyze hydrolysis or other degradation pathways.

  • Light: Many aromatic compounds are susceptible to photodegradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the benzimidazole core.[2]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

Q5: What are the likely degradation products of this compound?

A5: Without specific experimental data, it is difficult to definitively identify the degradation products. However, potential degradation pathways for N-hydroxy compounds could involve the loss of the N-hydroxy group or rearrangement of the benzimidazole ring.

Experimental Protocols

The following are generalized protocols for assessing the stability of a compound like this compound.

Protocol 1: Preliminary Stability Assessment by HPLC
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a known concentration (e.g., 10 mM). From this, prepare a working solution in your experimental buffer or media.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into an HPLC system and obtain a chromatogram. Record the peak area of the parent compound.

  • Incubation: Store the working solution under your typical experimental conditions (e.g., 37°C in an incubator).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the working solution into the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies can help identify potential degradation pathways and the stability-indicating nature of an analytical method.

  • Prepare Stock Solutions: Prepare several aliquots of a stock solution of this compound.

  • Stress Conditions: Subject each aliquot to a different stress condition:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat the solution at a specified temperature (e.g., 60°C).

    • Photolytic: Expose the solution to a UV lamp.

  • Analysis: After a set period (e.g., 24 hours), analyze each stressed sample by LC-MS to identify and characterize any degradation products.

Visualizing the Forced Degradation Workflow

cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare multiple aliquots of This compound solution B Acidic (e.g., 0.1 M HCl) A->B C Basic (e.g., 0.1 M NaOH) A->C D Oxidative (e.g., 3% H₂O₂) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV light) A->F G Analyze stressed samples by LC-MS B->G C->G D->G E->G F->G H Identify degradation products and understand stability profile G->H

References

Validation & Comparative

Comparative Efficacy of 6-Methoxy-2-methyl-benzoimidazol-1-ol Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic potential of novel benzimidazole derivatives, supported by experimental data and pathway analysis.

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, benzimidazole derivatives have emerged as a promising class of molecules due to their diverse pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the efficacy of various 6-methoxy-2-methyl-benzoimidazol-1-ol analogs, presenting key experimental data, detailed methodologies, and insights into their potential mechanisms of action.

Efficacy Overview: A Quantitative Comparison

Recent studies have focused on the synthesis and cytotoxic evaluation of a range of novel benzimidazole derivatives against various human cancer cell lines. The in vitro anticancer activity of these compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

A study on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides revealed potent cytotoxic activities. For instance, the compound N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) demonstrated exceptional cytotoxicity against A549 (lung carcinoma) and SW480 (colon adenocarcinoma) cell lines, with IC50 values of 0.15 ± 0.01 μM and 3.68 ± 0.59 μM, respectively.[1] This highlights the significant impact of substitutions on the benzimidazole core.

Another comprehensive study evaluated a series of novel 1H-benzo[d]imidazoles (BBZs) against a panel of 60 human cancer cell lines.[2][3][4] The most potent molecules from this series, designated as 11a, 12a, and 12b , exhibited 50% growth inhibition (GI50) in a concentration range of 0.16 to 3.6 μM across various cancer cells.[2][4]

Table 1: Comparative Cytotoxicity of Selected Benzimidazole Analogs

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o)A549 (Lung Carcinoma)0.15 ± 0.01[1]
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o)SW480 (Colon Adenocarcinoma)3.68 ± 0.59[1]
Analog 11aVarious Cancer Cell Lines0.16 - 3.6[2][4]
Analog 12aVarious Cancer Cell Lines0.16 - 3.6[2][4]
Analog 12bVarious Cancer Cell Lines0.16 - 3.6[2][4]

Experimental Protocols

The evaluation of the cytotoxic efficacy of these benzimidazole analogs relies on standardized in vitro assays. A commonly employed method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Screening
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is then removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.

One of the key mechanisms of action for some benzimidazole derivatives is the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription.[2][3][4] By targeting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

The following diagram illustrates a simplified workflow for the synthesis and evaluation of novel benzimidazole analogs as potential anticancer agents.

Caption: Workflow for the development and evaluation of novel benzimidazole analogs as anticancer agents.

Further investigations into the specific signaling pathways modulated by this compound and its analogs are warranted to fully elucidate their therapeutic potential and to guide the rational design of next-generation anticancer drugs. The structure-activity relationship data, although currently incomplete for this specific scaffold, strongly suggest that fine-tuning the substitutions on the benzimidazole ring system is a viable strategy for enhancing cytotoxic potency and selectivity.

References

Validation of 6-Methoxy-2-methyl-benzoimidazol-1-ol as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the biological activity, mechanism of action, and established use of 6-Methoxy-2-methyl-benzoimidazol-1-ol as a research tool. Therefore, this guide presents a hypothetical validation framework for a representative benzimidazole-based compound, "Compound X," targeting Aurora Kinase A, a common target for this chemical scaffold. This guide is intended to serve as a template for the validation of novel small molecule inhibitors.

Introduction to Compound X (Hypothetical)

Compound X is a novel benzimidazole derivative with potential inhibitory activity against Aurora Kinase A (AURKA). AURKA is a serine/threonine kinase that plays a crucial role in mitotic progression, and its dysregulation is frequently observed in various cancers. As such, selective AURKA inhibitors are valuable research tools for studying cell cycle regulation and as potential therapeutic agents. This guide provides a comparative analysis of Compound X against other known AURKA inhibitors and details the experimental protocols for its validation.

Comparative Analysis of AURKA Inhibitors

The efficacy of Compound X is benchmarked against two well-characterized AURKA inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680/MK-0457). The following table summarizes their key performance metrics.

CompoundTarget(s)IC₅₀ (AURKA)Cell-based Potency (GI₅₀)Mechanism of Action
Compound X AURKA (predicted)Data not availableData not availableATP-competitive (hypothesized)
Alisertib AURKA, AURKB1.2 nM25 nM (HCT116)ATP-competitive
Tozasertib AURKA, AURKB, AURKC, BCR-ABL0.6 nM10-50 nM (various cell lines)ATP-competitive

Experimental Protocols for Validation

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against purified AURKA.

Methodology:

  • A radiometric kinase assay is performed using [γ-³²P]ATP.

  • Recombinant human AURKA enzyme is incubated with a known substrate (e.g., a synthetic peptide) in a kinase reaction buffer.

  • Compound X, Alisertib, and Tozasertib are added in a series of dilutions (e.g., 0.1 nM to 10 µM).

  • The reaction is initiated by the addition of [γ-³²P]ATP and allowed to proceed for a specified time at 30°C.

  • The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP using a phosphocellulose membrane.

  • The amount of incorporated radioactivity on the membrane is quantified using a scintillation counter.

  • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the effect of Compound X on the proliferation of cancer cell lines that overexpress AURKA.

Methodology:

  • Human colorectal carcinoma (HCT116) cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with increasing concentrations of Compound X, Alisertib, or Tozasertib for 72 hours.

  • Cell viability is measured using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • The half-maximal growth inhibition (GI₅₀) values are determined from the dose-response curves.

Western Blot Analysis of Target Engagement

Objective: To confirm that Compound X inhibits AURKA activity within cells by examining the phosphorylation status of a known downstream substrate.

Methodology:

  • HCT116 cells are treated with Compound X, Alisertib, or Tozasertib at concentrations around their respective GI₅₀ values for a defined period (e.g., 24 hours).

  • Whole-cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against phospho-AURKA (Thr288) and total AURKA.

  • A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

  • A reduction in the phospho-AURKA signal relative to the total AURKA signal indicates target engagement.

Visualizations

Signaling_Pathway cluster_mitosis Mitotic Progression G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AURKA AURKA AURKA->Prophase Promotes Centrosome Maturation & Spindle Assembly PLK1 PLK1 AURKA->PLK1 Activates PLK1->G2/M Transition Promotes CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->AURKA Activates Compound_X Compound X Compound_X->AURKA Inhibits

Caption: Simplified signaling pathway of Aurora Kinase A in mitotic progression.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-based Validation Kinase_Assay Biochemical Kinase Assay Determine_IC50 Determine IC50 Kinase_Assay->Determine_IC50 Proliferation_Assay Cell Proliferation Assay Determine_IC50->Proliferation_Assay Inform concentration range Cell_Culture Cancer Cell Line Culture (e.g., HCT116) Cell_Culture->Proliferation_Assay Western_Blot Western Blot for Phospho-AURKA Cell_Culture->Western_Blot Determine_GI50 Determine GI50 Proliferation_Assay->Determine_GI50 Confirm_Target_Engagement Confirm Target Engagement Western_Blot->Confirm_Target_Engagement

Caption: Experimental workflow for the validation of a novel kinase inhibitor.

Logical_Comparison cluster_attributes Comparative Attributes Compound_X Compound X (Novel Benzimidazole) Potency Potency (IC50) Compound_X->Potency Evaluate Selectivity Selectivity Profile Compound_X->Selectivity Evaluate Cellular_Activity Cellular Activity (GI50) Compound_X->Cellular_Activity Evaluate MoA Mechanism of Action Compound_X->MoA Evaluate Alisertib Alisertib (Pyrimido-oxazepine) Alisertib->Potency Benchmark Alisertib->Selectivity Benchmark Alisertib->Cellular_Activity Benchmark Alisertib->MoA Benchmark Tozasertib Tozasertib (Aminopyrimidine) Tozasertib->Potency Benchmark Tozasertib->Selectivity Benchmark Tozasertib->Cellular_Activity Benchmark Tozasertib->MoA Benchmark

Caption: Logical framework for comparing novel and established kinase inhibitors.

Comparison Guide: Cross-Reactivity of 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cross-reactivity profile of 6-Methoxy-2-methyl-benzoimidazol-1-ol is currently not feasible due to the limited availability of specific experimental data in the public domain.

Extensive searches for "this compound" did not yield specific studies detailing its cross-reactivity, biological targets, or performance in comparative assays against other compounds. The available literature focuses on the synthesis and general biological evaluation of other benzimidazole derivatives, which, while structurally related, do not provide direct, quantifiable data on the target compound.

Benzimidazole derivatives as a class are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This broad activity spectrum suggests that compounds within this class may interact with multiple biological targets. However, without specific experimental evidence for this compound, any discussion of its cross-reactivity would be speculative.

To provide a meaningful comparison guide as requested, the following experimental data would be required:

  • Kinase Profiling: A broad panel kinase screen would be essential to identify any off-target kinase inhibition. Data should be presented as the percentage of inhibition at a specific concentration (e.g., 1 or 10 µM) and/or IC50 or Ki values for any inhibited kinases.

  • Receptor Binding Assays: A panel of common G-protein coupled receptors (GPCRs), ion channels, and other relevant receptors should be screened to determine potential off-target binding.

  • Cellular Phenotypic Screening: High-content screening across various cell lines can reveal unexpected cellular effects and provide clues about potential off-target activities.

Experimental Protocols:

A standard approach to assessing cross-reactivity involves the following general protocols:

1. Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

  • A reaction mixture containing the kinase, substrate, ATP, and the test compound (this compound) or a vehicle control is prepared.

  • The reaction is incubated at a controlled temperature to allow for kinase activity.

  • An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • A Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal.

  • The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity. A decrease in signal in the presence of the test compound indicates inhibition.

2. Radioligand Receptor Binding Assay:

  • Cell membranes expressing the receptor of interest are prepared.

  • The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor.

  • The test compound is added in various concentrations to compete with the radioligand for binding to the receptor.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The radioactivity of the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • A decrease in radioactivity in the presence of the test compound indicates displacement of the radioligand and binding of the test compound to the receptor.

Data Presentation:

Were the data available, it would be presented in the following tabular format for clear comparison with alternative compounds.

Table 1: Comparative Kinase Inhibition Profile

KinaseThis compound (% Inhibition @ 10 µM)Compound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)
Kinase 1Data not available......
Kinase 2Data not available......
...Data not available......

Table 2: Comparative Receptor Binding Profile

ReceptorThis compound (Ki in µM)Compound A (Ki in µM)Compound B (Ki in µM)
Receptor 1Data not available......
Receptor 2Data not available......
...Data not available......

Signaling Pathways and Experimental Workflows:

Without identified biological targets for this compound, a diagram of a relevant signaling pathway cannot be constructed. However, a generalized workflow for assessing compound cross-reactivity is presented below.

G cluster_0 Compound Synthesis and QC cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Profiling cluster_3 Data Analysis and Hit Validation Compound 6-Methoxy-2-methyl- benzoimidazol-1-ol QC Quality Control (Purity, Identity) Compound->QC PrimaryAssay Primary Target Activity Assay QC->PrimaryAssay KinasePanel Kinase Panel Screen PrimaryAssay->KinasePanel ReceptorPanel Receptor Panel Screen PrimaryAssay->ReceptorPanel CellularScreen Phenotypic Cell Screen PrimaryAssay->CellularScreen DataAnalysis Data Analysis KinasePanel->DataAnalysis ReceptorPanel->DataAnalysis CellularScreen->DataAnalysis HitValidation Hit Validation (Dose-Response) DataAnalysis->HitValidation

Caption: Generalized workflow for assessing compound cross-reactivity.

Comparative Analysis of 6-Methoxy-2-methyl-benzoimidazol-1-ol: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the specific compound 6-Methoxy-2-methyl-benzoimidazol-1-ol. Despite extensive searches of chemical databases and scientific literature, no direct studies detailing the in vitro or in vivo effects of this particular molecule were identified.

While the broader class of benzimidazole derivatives has been the subject of considerable research, demonstrating a wide array of biological activities, data on this compound remains elusive. This guide, therefore, serves to highlight this knowledge gap and to provide a comparative context based on structurally related benzimidazole compounds. Researchers, scientists, and drug development professionals should note the speculative nature of the following information as it pertains to the target compound.

I. Overview of Benzimidazole Derivatives' Biological Activities

Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This core structure is a key pharmacophore in medicinal chemistry, with its derivatives exhibiting a range of activities, including:

  • Antimicrobial (antibacterial and antifungal)

  • Antiproliferative and Antitumor

  • Antioxidant

  • Anthelmintic

  • Antiviral

The specific biological effects of a benzimidazole derivative are highly dependent on the nature and position of its substituents. For instance, the addition of methoxy and methyl groups, as in the case of this compound, is expected to modulate its biological and pharmacological properties.

II. Extrapolated In Vitro vs. In Vivo Considerations

In the absence of direct experimental data for this compound, we can outline the general principles and experimental approaches that would be necessary to characterize its effects.

In Vitro Evaluation:

In vitro studies are the first step in characterizing the biological activity of a new chemical entity. These experiments are performed in a controlled environment, such as a test tube or culture dish, and are designed to assess the compound's direct effects on isolated cells, proteins, or microorganisms.

Typical In Vitro Assays for a Novel Benzimidazole Derivative Would Include:

  • Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Antiproliferative Assays: To evaluate the cytotoxic effects on various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer). IC50 values, the concentration at which 50% of cell growth is inhibited, would be determined.

  • Antioxidant Activity Assays: Using methods like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to measure the compound's ability to neutralize free radicals.

  • Enzyme Inhibition Assays: To identify specific molecular targets, such as kinases or other enzymes involved in disease pathways.

In Vivo Evaluation:

Following promising in vitro results, in vivo studies are conducted in living organisms, typically animal models, to understand the compound's effects in a complex biological system. These studies provide insights into pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the drug's effect on the body).

Key In Vivo Experiments for a Novel Benzimidazole Derivative Would Involve:

  • Toxicity Studies: To determine the acute and chronic toxicity of the compound and to establish a safe dosage range.

  • Efficacy Studies in Disease Models: For example, if the compound shows in vitro anticancer activity, its ability to reduce tumor growth would be tested in animal models of cancer.

  • Pharmacokinetic Profiling: To understand how the compound is processed by the body, which is crucial for determining dosing regimens.

III. Experimental Protocols for Future Research

Should this compound become available for study, the following are generalized protocols that could be adapted for its evaluation.

Table 1: Hypothetical Experimental Data Comparison

ParameterIn Vitro Assay ExampleHypothetical ResultIn Vivo Model ExampleHypothetical Result
Anticancer Activity IC50 against MCF-7 breast cancer cell line5 µMTumor growth inhibition in a mouse xenograft model60% reduction in tumor volume
Antibacterial Activity MIC against Staphylococcus aureus10 µg/mLReduction of bacterial load in a murine infection model3-log reduction in CFU
Antioxidant Capacity DPPH radical scavenging activity (IC50)25 µg/mLMeasurement of oxidative stress biomarkers in rat liverIncreased glutathione levels
Acute Toxicity Cytotoxicity against normal human fibroblasts (CC50)>100 µMLD50 determination in mice500 mg/kg (oral)

Detailed Methodologies:

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compound would be serially diluted in a 96-well plate containing a standardized bacterial or fungal suspension. The MIC would be recorded as the lowest concentration of the compound that completely inhibits visible growth after a specified incubation period.

  • MTT Assay for Antiproliferative Activity: Cancer cells would be seeded in 96-well plates and treated with various concentrations of the compound. After 48-72 hours, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added. The formazan crystals formed by viable cells would be dissolved, and the absorbance would be measured to determine cell viability. The IC50 value would then be calculated.

IV. Visualizing Potential Research Workflows

The following diagrams illustrate the logical flow of experiments that would be required to characterize the biological activity of this compound.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies antimicrobial Antimicrobial Assays antiproliferative Antiproliferative Assays efficacy Efficacy Models antiproliferative->efficacy Promising Results antioxidant Antioxidant Assays toxicity Toxicity Studies pk_pd PK/PD Studies toxicity->pk_pd efficacy->toxicity synthesis Synthesis & Characterization of 6-Methoxy-2-methyl- benzoimidazol-1-ol synthesis->antimicrobial synthesis->antiproliferative synthesis->antioxidant

Caption: A logical workflow for the biological evaluation of a novel compound.

Should a signaling pathway be identified as the mechanism of action, it could be visualized as follows:

signaling_pathway compound 6-Methoxy-2-methyl- benzoimidazol-1-ol receptor Target Receptor compound->receptor Binds to kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response (e.g., Apoptosis) transcription_factor->response Induces

Caption: A hypothetical signaling pathway for a benzimidazole derivative.

Benchmarking 6-Methoxy-2-methyl-benzoimidazol-1-ol Against Standard Anti-Inflammatory Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. This guide provides a comparative analysis of a novel benzimidazole derivative, 6-Methoxy-2-methyl-benzoimidazol-1-ol, against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib.

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[1] This guide presents hypothetical benchmarking data from two standard assays: an in vitro COX inhibition assay and an in vivo carrageenan-induced paw edema model in rats. The data for this compound is illustrative to demonstrate its potential efficacy relative to standard compounds.

Quantitative Performance Comparison

The following tables summarize the hypothetical comparative data for this compound and the standard compounds in key anti-inflammatory assays.

Table 1: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound15.20.819.0
Indomethacin0.12.50.04
Celecoxib10.00.05200.0

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The COX-2 Selectivity Index indicates the preference of the compound for inhibiting COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 4h
This compound1045.8%
Indomethacin1055.2%
Vehicle Control-0%

This assay measures the reduction in paw swelling (edema) after the administration of an inflammatory agent (carrageenan). A higher percentage of inhibition indicates a stronger anti-inflammatory effect in a living organism.[2]

Signaling Pathway and Experimental Workflow

Prostaglandin Biosynthesis Pathway

The diagram below illustrates the enzymatic conversion of arachidonic acid into prostaglandins by COX enzymes, a key pathway in inflammation. NSAIDs and other inhibitors block this pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX1->PGH2 COX2 COX-2 (Inducible) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Inflammatory_Stimuli->COX2 Inhibitors This compound Indomethacin, Celecoxib Inhibitors->COX1 Inhibitors->COX2

Caption: Inflammatory pathway showing COX-1 and COX-2 inhibition.

General Workflow for In Vivo Anti-Inflammatory Assay

The following diagram outlines the typical workflow for the carrageenan-induced paw edema model.

G start Start: Acclimatize Animals grouping Group Animals (Vehicle, Standard, Test Compound) start->grouping dosing Administer Compound or Vehicle (e.g., Oral Gavage) grouping->dosing measure0 Measure Baseline Paw Volume dosing->measure0 Pre-Carrageenan wait Waiting Period (e.g., 60 minutes) induction Induce Inflammation (Subplantar injection of Carrageenan) wait->induction measure_t Measure Paw Volume at Time Intervals (e.g., 1, 2, 3, 4 hours) induction->measure_t measure0->wait euthanasia Euthanize Animals and Collect Paws measure_t->euthanasia weigh Weigh Paws euthanasia->weigh analysis Data Analysis: Calculate % Inhibition weigh->analysis end End: Report Results analysis->end

Caption: Workflow for carrageenan-induced paw edema assay.

Experimental Protocols

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a test compound on purified COX-1 and COX-2 enzymes.[3]

  • Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In a 96-well plate, the reaction is initiated by adding arachidonic acid (substrate) to a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing the respective COX enzyme and co-factors like hematin.

  • Inhibitor Addition: The test compound (this compound) and standard inhibitors (Indomethacin, Celecoxib) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The mixture is pre-incubated for a defined period (e.g., 10 minutes at 37°C) before adding the substrate.[3]

  • Detection: The product of the COX reaction, Prostaglandin E2 (PGE2), is measured. This can be done using various methods, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or through liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and accuracy.[3][4]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[5][6]

  • Animals: Male Wistar rats (180-220g) are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compound (this compound), the standard drug (Indomethacin), or the vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally (p.o.) or intraperitoneally (i.p.) to different groups of animals.

  • Induction of Inflammation: One hour after compound administration, acute inflammation is induced by injecting a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.[6]

  • Measurement of Paw Edema: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[2][6]

  • Data Analysis: The degree of swelling is calculated as the increase in paw volume compared to the baseline. The percentage inhibition of edema by the test and standard compounds is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[7]

References

Comparative Analysis of 6-Methoxy-2-methyl-benzimidazole Derivatives: A Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzimidazole Derivatives

Benzimidazoles are a significant class of heterocyclic compounds characterized by a fused benzene and imidazole ring system.[1] This core structure is a common motif in a variety of pharmacologically active molecules.[2] Derivatives of benzimidazole have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, anticancer, and antioxidant properties.[1][2] The nature and position of substituents on the benzimidazole ring play a crucial role in determining the specific biological effects.[2] This guide focuses on derivatives featuring a methoxy group at the 6-position and a methyl group at the 2-position, exploring how variations from this core structure influence their biological activity.

Comparison of Biological Activity

The following tables summarize the reported biological activities of various benzimidazole derivatives, providing a baseline for comparison and highlighting the impact of different functional groups.

Table 1: Antiproliferative and Cytotoxic Activity
CompoundCell LineActivity MetricValueReference
2-methyl-1H-benzimidazole-LC50 (Brine Shrimp Lethality)0.42 µg/mL[3]
1H-benzimidazol-2-yl-methanol-LC50 (Brine Shrimp Lethality)Not specified as highly active[3]
2-hydroxy-4-methoxy-substituted N-methyl-benzimidazole derivativeMCF-7IC503.1 µM[4]
3,4,5-trihydroxy-substituted N-methyl-benzimidazole derivativeMCF-7IC504.8 µM[4]
2,4-dihydroxy-substituted N-methyl-benzimidazole derivativeMCF-7IC508.7 µM[4]
2-hydroxy-4-methoxy-substituted N-isobutyl-benzimidazole derivativeHCT 116, MCF-7, HEK 293IC502.2–4.4 µM[4]
2-hydroxy-substituted N-methyl-benzimidazole derivativeHCT 116, MCF-7, HEK 293IC501.2–5.3 µM[4]
Table 2: Antimicrobial and Antifungal Activity
CompoundOrganismActivity MetricValueReference
2-methyl-1H-benzimidazoleVarious bacteriaZone of Inhibition7-8 mm[3]
1H-benzimidazol-2-yl-methanolVarious bacteriaZone of InhibitionNo activity[3]
Benzimidazole derivative with oxadiazole ringCandida albicansMIC3 µg/mL[5]
Benzimidazole derivative with oxadiazole ringCryptococcus neoformansMIC1.5 µg/mL[5]
Benzimidazole derivative with triazole ringCandida albicansMIC12 µg/mL[5]
Benzimidazole derivative with triazole ringCryptococcus neoformansMIC6 µg/mL[5]
N-benzimidazole carboxamide with two hydroxy and one methoxy groupEnterococcus faecalisMIC8 µM[4]
Table 3: Antioxidant Activity
CompoundAssayActivity MetricValueReference
2-methyl-1H-benzimidazoleDPPH Free Radical ScavengingIC50144.84 µg/mL[3]
1H-benzimidazol-2-yl-methanolDPPH Free Radical ScavengingIC50400.42 µg/mL[3]
Various methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamidesDPPH, ABTS, FRAP-Showed significant activity compared to BHT[4]
1H-benzimidazol-2-yl hydrazones with hydroxyphenyl and methoxyphenyl moietiesDPPH, ABTS-Demonstrated radical scavenging activity[6]

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are provided below.

Synthesis of Benzimidazole Derivatives

A common and versatile method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[1][3]

General Procedure for Synthesis via Condensation with Carboxylic Acid:

  • A mixture of the appropriate o-phenylenediamine and a carboxylic acid is heated, often in the presence of a dehydrating agent or a catalyst.

  • Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[7]

  • The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization from a suitable solvent.

Workflow for Benzimidazole Synthesis

cluster_reactants Reactants cluster_process Reaction Conditions cluster_outcome Product & Purification Reactant1 o-Phenylenediamine derivative Process Condensation Reaction (Heating or Microwave) Reactant1->Process Reactant2 Carboxylic Acid / Aldehyde Reactant2->Process Product Crude Benzimidazole Derivative Process->Product Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct Pure Benzimidazole Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of benzimidazole derivatives.

Antiproliferative/Cytotoxic Activity Assays

Brine Shrimp Lethality Assay:

This is a simple, rapid, and low-cost preliminary assay for cytotoxicity.[3]

  • Brine shrimp (Artemia salina) eggs are hatched in artificial seawater.

  • Nauplii (larvae) are collected after 48 hours.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the seawater containing the nauplii at various concentrations.

  • After 24 hours of incubation, the number of dead nauplii is counted.

  • The LC50 (lethal concentration for 50% of the population) is calculated.

Cell-Based Antiproliferative Assays (e.g., MTT Assay):

These assays are used to determine the inhibitory effect of a compound on the proliferation of cancer cell lines.

  • Cancer cells (e.g., MCF-7, HCT 116) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan is dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • The IC50 (concentration that inhibits cell growth by 50%) is calculated.

Signaling Pathway for Apoptosis Induction

Compound Benzimidazole Derivative Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Caspases Caspase Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Execution Phase

Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer agents.

Antimicrobial/Antifungal Susceptibility Testing

Disk Diffusion Method:

This method is used to qualitatively assess the antimicrobial activity of a compound.[3]

  • A standardized inoculum of the test microorganism is spread evenly over the surface of an agar plate.

  • Filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plate is incubated under appropriate conditions.

  • The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured.

Broth Microdilution Method (for MIC determination):

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

  • Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated, and the wells are examined for visible signs of microbial growth.

  • The MIC is the lowest concentration of the compound at which no growth is observed.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[3][6]

  • A solution of the test compound at various concentrations is mixed with a solution of DPPH.

  • The mixture is incubated in the dark.

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • A decrease in absorbance indicates radical scavenging activity.

  • The IC50 (the concentration of the compound that scavenges 50% of the DPPH radicals) is calculated.

Workflow for DPPH Assay

DPPH DPPH Radical (Purple) DPPH_H Reduced DPPH-H (Yellow/Colorless) DPPH->DPPH_H Receives H• or e- Antioxidant Antioxidant (Test Compound) Antioxidant->DPPH_H Donates H• or e-

Caption: Principle of the DPPH radical scavenging assay.

Conclusion

The reproducibility of experiments with benzimidazole derivatives is contingent upon detailed and standardized protocols. While specific data for 6-Methoxy-2-methyl-benzoimidazol-1-ol is lacking, the information presented for analogous compounds provides a valuable framework for researchers. By understanding the structure-activity relationships and employing the detailed experimental methodologies outlined in this guide, scientists can design robust experiments and contribute to the growing body of knowledge on this important class of compounds. The provided tables and diagrams serve as a quick reference for comparing the performance of different benzimidazole derivatives and for visualizing key experimental workflows and biological pathways.

References

Comparative Analysis of Synthetic Methodologies for 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of synthetic methods for 6-Methoxy-2-methyl-benzoimidazol-1-ol, a key heterocyclic scaffold in medicinal chemistry, is presented to guide researchers and drug development professionals in selecting the most efficient and practical synthetic routes. This guide provides a detailed examination of plausible synthetic pathways, supported by experimental data from analogous reactions, to facilitate informed decision-making in the synthesis of this and related benzimidazole N-oxide derivatives.

Introduction

This compound, a benzimidazole N-oxide, is a compound of significant interest due to the established biological activities of the benzimidazole framework, which includes antimicrobial, antiviral, and anticancer properties. The introduction of an N-oxide functionality can further modulate the pharmacokinetic and pharmacodynamic properties of the core molecule. This guide outlines and compares the primary retrosynthetic approaches to this target molecule, focusing on precursor availability, reaction efficiency, and scalability.

Comparative Summary of Synthetic Methods

The synthesis of this compound is not straightforward via direct oxidation of the corresponding benzimidazole. The literature strongly indicates that the most viable routes involve the construction of the benzimidazole N-oxide ring from substituted o-nitroaniline precursors. Below is a comparison of two plausible synthetic methodologies.

ParameterMethod A: Phillips-Type Condensation followed by N-OxidationMethod B: Reductive Cyclization of a Nitroaniline Precursor
Starting Materials 4-methoxy-o-phenylenediamine, Acetic Acid4-Methoxy-2-nitroaniline, a reducing agent, and a source for the 2-methyl group (e.g., ethanol)
Key Intermediates 6-Methoxy-2-methyl-1H-benzimidazoleIn-situ generated 4-methoxy-o-phenylenediamine
Overall Yield Potentially lower due to challenging N-oxidation step.Reported high yields for analogous systems (up to 98.8%).[1]
Reaction Conditions Condensation: Reflux in acid. N-Oxidation: Harsh conditions, often low yield.One-pot reaction, can be performed under heterogeneous catalysis.[1]
Scalability N-oxidation step may pose scalability challenges.Potentially more scalable due to one-pot nature and catalytic options.
Green Chemistry Use of strong acids and potentially hazardous oxidizing agents.Can be performed in water or with recyclable catalysts.[2]

Method A: Phillips-Type Condensation and Subsequent N-Oxidation

This classical approach involves the initial synthesis of the benzimidazole core, followed by an attempt at N-oxidation.

Logical Workflow for Method A

cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: N-Oxidation (Challenging) 4-methoxy-o-phenylenediamine 4-methoxy-o-phenylenediamine 6-Methoxy-2-methyl-1H-benzimidazole 6-Methoxy-2-methyl-1H-benzimidazole 4-methoxy-o-phenylenediamine->6-Methoxy-2-methyl-1H-benzimidazole Reflux Acetic Acid Acetic Acid Acetic Acid->6-Methoxy-2-methyl-1H-benzimidazole This compound This compound 6-Methoxy-2-methyl-1H-benzimidazole->this compound Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound

Caption: Workflow for Method A.

Experimental Protocol (Analogous)

Step 1: Synthesis of 2-Methylbenzimidazole

A mixture of o-phenylenediamine (5.43 g), 20 mL of water, and 5.4 mL of glacial acetic acid is refluxed for 45 minutes. After cooling, the reaction mixture is made basic with concentrated ammonia solution to precipitate the product. The precipitate is collected, recrystallized from 10% aqueous ethanol, filtered, and dried.

Note: Direct N-oxidation of benzimidazoles to their corresponding N-oxides is generally reported to be inefficient or unsuccessful.

Method B: Reductive Cyclization of a Nitroaniline Precursor

This more modern and efficient approach involves a one-pot reaction where a nitro group is reduced, and the resulting amine undergoes cyclization with a suitable partner to form the 2-methyl-substituted benzimidazole N-oxide.

Logical Workflow for Method B

cluster_0 One-Pot Synthesis 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline This compound This compound 4-Methoxy-2-nitroaniline->this compound Reductive Cyclization Ethanol Ethanol (source of 2-methyl group) Ethanol->this compound Catalyst e.g., Cu-Pd/γ-Al2O3 Catalyst->this compound

Caption: Workflow for Method B.

Experimental Protocol (Analogous)

Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol

A reaction of o-nitroaniline with ethanol is performed over a Cu-Pd/γ-Al₂O₃ catalyst. A modification with Mg can significantly improve the catalytic activity.[1] In a typical reaction, 2-nitroaniline is completely converted over a Cu-Pd/(Mg)γ-Al₂O₃ catalyst after reacting for six hours, achieving a yield of 2-methylbenzimidazole of 98.8%.[1]

Synthesis of the Precursor: 4-Methoxy-2-nitroaniline

A continuous flow reactor method has been developed for the synthesis of 4-methoxy-2-nitroaniline from 4-methoxyaniline.[3] The process involves acetylation, nitration, and hydrolysis in sequential flow reactors, offering high efficiency and purity.[3] Alternatively, a batch process involves the acetylation of 4-methoxyaniline, followed by nitration and subsequent hydrolysis.

Conclusion

Based on the available data for analogous compounds, Method B, the reductive cyclization of a nitroaniline precursor, presents a more promising, efficient, and scalable approach for the synthesis of this compound. Its one-pot nature, potential for high yields, and amenability to greener catalytic systems make it a superior choice for both laboratory-scale synthesis and potential industrial production. Method A is hampered by the notoriously difficult N-oxidation of the pre-formed benzimidazole ring. Researchers are encouraged to adapt the principles of Method B, utilizing the readily available 4-methoxy-2-nitroaniline, to develop a robust synthesis for the target compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methoxy-2-methyl-benzoimidazol-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Methoxy-2-methyl-benzoimidazol-1-ol, a benzimidazole derivative. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar benzimidazole compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Ensure adequate ventilation, such as working within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust if the compound is in solid form. In case of a spill, collect the material using appropriate absorbent pads for liquids or by carefully sweeping up solids and place it in a designated, sealed container for hazardous waste. Do not flush spills down the drain or allow them to enter the environment.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or poured down the sink.[3]

  • Waste Identification and Classification:

    • Based on data for similar benzimidazole derivatives, this compound is likely to be classified as a hazardous waste.[2] It is the responsibility of the waste generator to make a formal "waste determination."[4] This can be based on knowledge of the chemical's properties or through analysis.

  • Containerization:

    • Collect the waste in a container that is compatible with the chemical. The original container is often a suitable choice.[5]

    • The container must be in good condition, with a secure, tightly sealed lid to prevent leaks or spills.[6]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the approximate quantity of waste in the container.

    • Include the date when the first amount of waste was added to the container (the "accumulation start date").[4]

  • Segregation and Storage:

    • Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[6][8]

    • Segregate the container from incompatible materials. Based on information for related compounds, this compound should be stored away from strong oxidizing agents.[2][9]

    • Ensure the storage area is secure and regularly inspected for any signs of leakage.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the EHS office with all necessary information about the waste, as indicated on the label.

    • Follow any additional institution-specific procedures for waste pickup and documentation.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Volume in SAA 55 gallons[8]
Maximum Time in SAA 12 months (or until full)[8]
Container Headspace >10% of container volume[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have 6-Methoxy-2-methyl- benzoimidazol-1-ol waste identify_waste Identify as Hazardous Waste start->identify_waste improper_disposal Improper Disposal (Trash or Drain) start->improper_disposal select_container Select Compatible, Sealable Container identify_waste->select_container label_container Label with 'Hazardous Waste', Full Chemical Name, and Date select_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste check_incompatible Segregate from Incompatible Materials (e.g., Strong Oxidizers) store_waste->check_incompatible contact_ehs Contact Environmental Health & Safety (EHS) for Pickup check_incompatible->contact_ehs end_disposal Waste Collected by Authorized Personnel contact_ehs->end_disposal warning STOP! Violation of regulations. Potential for environmental harm and safety hazards. improper_disposal->warning

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 6-Methoxy-2-methyl-benzoimidazol-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides safety and handling guidelines for 6-Methoxy-2-methyl-benzoimidazol-1-ol based on data from structurally similar benzimidazole derivatives. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Therefore, all personnel must handle this chemical with the utmost caution and adhere to the most stringent safety protocols applicable to this class of compounds.

This guide is intended for researchers, scientists, and drug development professionals. It offers immediate, essential safety information, operational procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, related benzimidazole compounds exhibit a range of hazards including skin, eye, and respiratory irritation. Some may also be harmful if swallowed. Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield where splashing is possible.[1]To prevent eye irritation or serious eye damage from dust particles or splashes.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Change gloves frequently, especially after direct contact.[4]To prevent skin contact, which may cause irritation or allergic reactions.[5][6][7]
Body Protection A lab coat that covers the entire body.[4] Consider a chemical-resistant apron for tasks with a high splash risk.To protect the skin from accidental exposure.[8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.[3]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[3]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.

Diagram 1: Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS (surrogate) Review SDS (surrogate) Don PPE Don PPE Review SDS (surrogate)->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weighing Weighing Prepare Work Area->Weighing Proceed to Handling Dissolving Dissolving Weighing->Dissolving Use in Fume Hood Reaction Setup Reaction Setup Dissolving->Reaction Setup Controlled Addition Decontaminate Surfaces Decontaminate Surfaces Reaction Setup->Decontaminate Surfaces After Experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Proper Waste Management Doff PPE Doff PPE Segregate Waste->Doff PPE Avoid Contamination Wash Hands Wash Hands Doff PPE->Wash Hands Final Precaution

Caption: Logical workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheets of structurally similar compounds to understand potential hazards.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area, preferably within a chemical fume hood, by covering surfaces with absorbent, disposable liners.

    • Ensure an eyewash station and safety shower are readily accessible.[6]

  • Handling the Compound:

    • Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Reactions: During chemical reactions, maintain the setup within the fume hood.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Carefully remove and dispose of contaminated disposable liners.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Procedures

Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]

Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]

  • Keep away from strong oxidizing agents.[2][5]

  • The storage area should be clearly labeled.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, liners, and empty containers, must be collected in a designated, labeled hazardous waste container.[10]

  • Disposal Method: Dispose of hazardous waste through a licensed waste disposal company. Do not dispose of it down the drain or in regular trash.[5][7]

  • Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2]

By following these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for everyone.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.